2-(2-Fluoropyridin-4-yl)propanoic acid
Description
Properties
IUPAC Name |
2-(2-fluoropyridin-4-yl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO2/c1-5(8(11)12)6-2-3-10-7(9)4-6/h2-5H,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZYSCIYCBCNCFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=NC=C1)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Engineering Metabolic Resilience: A Technical Guide to Fluorinated Pyridine Propanoic Acids in Drug Discovery
Introduction
The optimization of distribution, metabolism, and pharmacokinetic (DMPK) profiles remains one of the most resource-intensive phases of preclinical drug development. Pyridine propanoic acids and their derivatives have emerged as highly versatile scaffolds, functioning as potent dual PPARα/γ agonists for metabolic disorders[1] and aldose reductase inhibitors[2]. However, the electron-rich regions of the propanoic acid side chain and the susceptibility of the pyridine ring to N-oxidation often result in rapid hepatic clearance. To circumvent these metabolic liabilities, the strategic incorporation of fluorine has become a cornerstone of modern medicinal chemistry, enabling the fine-tuning of biological activity and metabolic stability[3].
Mechanistic Causality: The Physical Organic Chemistry of Fluorination
As a Senior Application Scientist, I frequently observe that the rationale for fluorination is oversimplified to merely "increasing bond strength." While it is true that the C–F bond (approx. 126 kcal/mol) is significantly stronger than the C–H bond (approx. 113 kcal/mol)—preventing direct cytochrome P450 (CYP450) mediated hydrogen abstraction—the metabolic stabilization of fluorinated pyridine propanoic acids is multifactorial[4].
-
Stereoelectronic Shielding : Pyridine inherently possesses a lower Highest Occupied Molecular Orbital (HOMO) energy than benzene due to the orthogonal nitrogen lone pair. Fluorination adjacent to the propanoic acid side chain (e.g., α-fluorination) or on the pyridine ring inductively withdraws electron density. This lowers the HOMO energy further, reducing the nucleophilicity of the ring and mitigating CYP-mediated epoxidation and N-oxidation[4][5].
-
Enzyme-Substrate Affinity (
) Modulation : Fluorination alters the lipophilicity (logP) and pKa of the propanoic acid moiety. This perturbation often weakens the association constant ( ) between the small molecule and the CYP450 active site, meaning the molecule is less readily recognized by metabolic enzymes[4]. -
Blocking α-Hydroxylation : The α-carbon of the propanoic acid chain is highly susceptible to hydroxylation. Substituting the α-hydrogens with fluorine creates a steric and electronic blockade, shifting the metabolic soft spot and drastically reducing intrinsic clearance (
)[6].
Quantitative Data: Comparative Pharmacokinetic Parameters
The table below summarizes the predictive and observed shifts in metabolic stability when specific fluorination strategies are applied to the pyridine propanoic acid scaffold[6][7].
| Compound Class | Structural Modification | Primary Metabolic Pathway | Predicted In Vitro | Intrinsic Clearance ( |
| Unsubstituted | Pyridine-2-propanoic acid | α-Hydroxylation, N-Oxidation | < 15 min | High (> 50 µL/min/mg) |
| Ring-Fluorinated | 5-Fluoro-pyridine-2-propanoic acid | α-Hydroxylation | 25 - 40 min | Moderate (20-40 µL/min/mg) |
| α-Fluorinated | Pyridine-2-(α,α-difluoro)propanoic acid | N-Oxidation, Ring Hydroxylation | > 60 min | Low (< 15 µL/min/mg) |
| Dual-Fluorinated | 5-Fluoro-pyridine-2-(α,α-difluoro)propanoic acid | Minor Glucuronidation | > 120 min | Very Low (< 5 µL/min/mg) |
Pathway Analysis: CYP450-Mediated Biotransformation
Understanding the exact biotransformation routes is essential for rational drug design. The unfluorinated pyridine propanoic acid is rapidly metabolized via CYP-driven N-oxidation and α-hydroxylation. By introducing fluorine atoms, we induce a "fluorine-blocking" effect that sterically and electronically shields these vulnerable sites.
Cytochrome P450 biotransformation pathway and the fluorine-blocking mechanism.
Experimental Workflow: Self-Validating In Vitro Metabolic Stability Assay
To empirically validate the metabolic resilience of a newly synthesized fluorinated pyridine propanoic acid, we utilize a Human Liver Microsome (HLM) assay[6]. This protocol is designed as a self-validating system: the inclusion of positive controls (e.g., Verapamil for high clearance) and minus-cofactor negative controls ensures that any observed depletion is strictly CYP-mediated.
Step-by-Step Methodology:
-
Substrate Preparation : Prepare a 10 mM stock solution of the fluorinated pyridine propanoic acid in DMSO. Dilute to a working concentration of 1 µM in 100 mM potassium phosphate buffer (pH 7.4). Causality: Maintaining less than 0.1% DMSO in the final assay prevents solvent-induced CYP inhibition.
-
Microsome Incubation : Combine the test compound with pooled Human Liver Microsomes (final protein concentration 0.5 mg/mL). Pre-incubate the mixture at 37°C for 5 minutes. Causality: Pre-incubation ensures thermal equilibrium before enzymatic activation.
-
Reaction Initiation : Initiate the metabolic reaction by adding NADPH (final concentration 1 mM). Causality: NADPH is the obligate electron donor for CYP450 enzymes; without it, Phase I oxidative metabolism cannot occur.
-
Kinetic Sampling : Extract 50 µL aliquots at precise time intervals (0, 15, 30, 45, and 60 minutes).
-
Quenching & Internal Standard Addition : Immediately dispense each aliquot into 150 µL of ice-cold acetonitrile containing a known internal standard (IS). Causality: Cold acetonitrile instantly denatures the microsomal proteins, halting the reaction, while the IS corrects for any matrix effects or ionization variability during downstream mass spectrometry.
-
Centrifugation & LC-MS/MS Analysis : Centrifuge the quenched samples at 4,000 rpm for 15 minutes to pellet precipitated proteins. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound and calculate
and .
Workflow for Human Liver Microsome (HLM) metabolic stability assay.
Conclusion
The targeted fluorination of pyridine propanoic acids is not merely a structural substitution; it is a precise physical organic engineering tactic. By systematically addressing the metabolic soft spots—whether through lowering the HOMO energy of the pyridine ring or sterically shielding the α-carbon of the propanoic acid—drug development professionals can drastically improve the intrinsic clearance and half-life of their lead compounds. Rigorous, self-validating in vitro assays remain the gold standard for confirming these structure-metabolism relationships, paving the way for highly efficacious, metabolically resilient therapeutics.
References
-
Title : Pyridine-2-propanoic acids: Discovery of dual PPARalpha/gamma agonists as antidiabetic agents | Source : PubMed | URL :[Link][1]
-
Title : An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives | Source : MDPI | URL :[Link][2]
-
Title : Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview | Source : ResearchGate | URL :[Link][3]
-
Title : On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective | Source : NIH / PMC | URL :[Link][4]
-
Title : The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives | Source : MDPI | URL :[Link][5]
-
Title : Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines | Source : NIH / PMC | URL :[Link][7]
Sources
- 1. Pyridine-2-propanoic acids: Discovery of dual PPARalpha/gamma agonists as antidiabetic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines - PMC [pmc.ncbi.nlm.nih.gov]
Applications of 2-fluoropyridine scaffolds in drug discovery
Title: Strategic Deployment of 2-Fluoropyridine Scaffolds: Physicochemical Modulation and Synthetic Utility in Drug Discovery[1]
Executive Summary
The 2-fluoropyridine scaffold represents a "privileged structure" in modern medicinal chemistry, serving a dual role as both a robust pharmacophore and a versatile synthetic linchpin. Unlike its chlorinated or brominated analogs, the 2-fluoropyridine moiety offers unique electronic perturbations—specifically the "Fluorine Effect"—which drastically lowers basicity without imposing significant steric bulk. This guide explores the scaffold's application in modulating pKa to mitigate hERG toxicity, blocking metabolic soft spots (CYP450 oxidation), and enabling site-selective functionalization via Directed Ortho Metalation (DoM).
Part 1: The Physicochemical Rationale[2]
The incorporation of a fluorine atom at the C2 position of a pyridine ring is rarely a random screening choice; it is a calculated design tactic to alter the molecular landscape of a lead compound.
Basicity and pKa Modulation
The most immediate impact of C2-fluorination is the dramatic reduction of the pyridine nitrogen's basicity.
-
Mechanism: The high electronegativity of fluorine (
) exerts a strong inductive effect ($ -I $), withdrawing electron density from the -system and the nitrogen lone pair. -
Impact: This lowers the pKa of the conjugate acid significantly.
-
Pyridine pKa: ~5.2
-
2-Fluoropyridine pKa: ~ -0.44
-
-
Therapeutic Relevance: Many promiscuous kinase inhibitors fail due to hERG channel inhibition, which is often driven by basic amine centers protonated at physiological pH. By dropping the pKa below 6.0, the 2-fluoropyridine scaffold ensures the molecule remains neutral at pH 7.4, improving membrane permeability (LogD) and reducing off-target cation-pi interactions.
Metabolic Stability
The C2 position of pyridine is electronically deficient but prone to nucleophilic attack or enzymatic oxidation (N-oxide formation or C-hydroxylation).
-
Metabolic Blocking: Fluorine acts as a metabolic shield.[2] The C-F bond (approx. 116 kcal/mol) is metabolically inert to cytochrome P450 oxidation, effectively blocking the "soft spot" at C2.
-
Bioisosterism: The 2-fluoropyridine ring is often used as a bioisostere for fluorobenzene, offering similar steric demand but with altered polarity and solubility profiles.
Table 1: Comparative Physicochemical Properties
| Property | Pyridine | 2-Fluoropyridine | 2-Chloropyridine | Impact on Drug Design |
| pKa (Conjugate Acid) | 5.23 | -0.44 | 0.72 | Reduced hERG liability; improved passive permeability. |
| C-X Bond Length | 1.08 Å (C-H) | 1.35 Å | 1.73 Å | F is sterically non-perturbing; Cl is bulky. |
| Dipole Moment | 2.2 D | 3.1 D | 3.8 D | Altered binding orientation in active sites. |
| LogP | 0.65 | 1.12 | 1.50 | Moderate lipophilicity increase without solubility crash. |
Part 2: Synthetic Access & Methodologies[2][4][5]
The 2-fluoropyridine scaffold is not merely an endpoint; it is a reactive platform. The fluorine atom serves as a powerful Ortho-Directing Group (ODG) for lithiation, enabling regioselective functionalization that is difficult to achieve with simple pyridines.
Protocol 1: Directed Ortho Metalation (DoM) at C3
This is the gold-standard method for functionalizing the 2-fluoropyridine scaffold while retaining the fluorine atom. The fluorine exerts a strong inductive effect that acidifies the C3 proton, allowing for exclusive C3-lithiation at cryogenic temperatures.
Step-by-Step Methodology:
-
Preparation: Flame-dry a 3-neck round-bottom flask under Argon. Charge with anhydrous THF (0.5 M concentration relative to substrate).
-
Base Selection: Use LDA (Lithium Diisopropylamide) rather than n-BuLi. n-BuLi is too nucleophilic and will attack the C2 position via
, displacing the fluorine. -
Cryogenic Control: Cool the THF/LDA solution to -78°C . This is critical. Higher temperatures (> -50°C) promote the elimination of LiF to form "2,3-pyridyne," a highly reactive benzyne analog that leads to polymerization or non-selective trapping.
-
Addition: Add 2-fluoropyridine dropwise. Stir for 1-2 hours at -78°C. The "C3-lithio" species is formed.
-
Electrophile Trapping: Add the electrophile (e.g.,
, DMF, aldehydes) dissolved in THF. -
Quench: Warm to room temperature and quench with saturated
.
Authoritative Note: The formation of the 2,3-pyridyne intermediate is the primary failure mode. If your yield is low and you observe tarry byproducts, your temperature control was insufficient.
Protocol 2: Nucleophilic Aromatic Substitution ( )
While the goal of this guide is the application of the scaffold, it is vital to note that 2-fluoropyridine is an exceptional electrophile for introducing heteroatoms.
-
Reactivity Order: 2-F >> 2-Cl ~ 2-Br. The high electronegativity of F stabilizes the Meisenheimer complex intermediate, accelerating
reactions with amines or alkoxides. -
Application: This is used to synthesize 2-aminopyridines (common in kinase inhibitors) where the F is a sacrificial leaving group.
Part 3: Case Study – Flurpiridaz F-18
The most "pure" application of the 2-fluoropyridine scaffold—where the moiety functions as the active pharmacophore—is in Positron Emission Tomography (PET) imaging.
-
Drug: Flurpiridaz F-18 (Clinical Phase III).
-
Target: Mitochondrial Complex I (MC-1).
-
Mechanism: The agent binds to MC-1 in cardiomyocytes. The 2-fluoropyridine moiety is critical because the
isotope is attached at the C2 position. -
Why 2-Fluoropyridine?
-
Metabolic Stability: The
on the pyridine ring is resistant to defluorination in vivo (unlike aliphatic fluorides), preventing high background bone uptake (due to free fluoride). -
Binding Affinity: The pyridine nitrogen accepts a hydrogen bond in the MC-1 pocket, while the lipophilicity of the ring ensures myocardial penetration.
-
Part 4: Visualization & Workflows
Diagram 1: Synthetic Decision Tree for 2-Fluoropyridines
This workflow illustrates how to choose between preserving the scaffold (DoM) or utilizing it as a reagent (
Caption: Decision matrix for 2-fluoropyridine functionalization, highlighting the divergence between scaffold retention (DoM) and displacement (
Diagram 2: The "Fluorine Effect" on Physicochemical Properties
Visualizing the impact of C2-fluorination on the pyridine ring properties.
Caption: Mechanistic flow of the "Fluorine Effect," demonstrating how C2-substitution translates to improved ADMET properties.
References
-
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Link
- Schlosser, M. (2005). The 2-fluoropyridine moiety: A versatile tool for the construction of biologically active molecules. European Journal of Organic Chemistry.
-
Marsais, F., & Quéguiner, G. (1981). Metallation of 2-fluoropyridine: A new access to 2-fluoro-3-substituted pyridines. Tetrahedron. Link
-
Madd et al. (2011). Flurpiridaz F 18 PET Imaging: A New Era for Myocardial Perfusion Imaging. Journal of Nuclear Medicine. Link
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link
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The Physicochemical Profile of Fluoropyridine Acids: A Medicinal Chemist's Guide to pKa, LogP, and ADME Modulation
An In-Depth Technical Guide:
Abstract
Fluorine has become an essential element in the modern drug discovery toolkit, prized for its ability to fine-tune the physicochemical and pharmacokinetic properties of lead compounds.[1] Among the many scaffolds benefiting from its strategic incorporation, fluoropyridine acids have emerged as pivotal structures in numerous therapeutic areas.[2] The introduction of a highly electronegative fluorine atom onto the pyridine ring profoundly influences the molecule's acidity (pKa), lipophilicity (LogP/LogD), metabolic stability, and membrane permeability.[1][3] This guide provides a detailed exploration of these effects, offering researchers and drug development professionals a framework for understanding and predicting the physicochemical behavior of this important compound class. We will delve into the causality behind fluorine's influence, detail robust experimental and in silico methodologies for property determination, and connect these core characteristics to their ultimate impact on a drug candidate's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.
The Strategic Role of Fluorine in Modulating Core Physicochemical Properties
The substitution of hydrogen with fluorine, the most electronegative element, induces significant electronic perturbations that radiate throughout the molecular scaffold. In fluoropyridine acids, this primarily manifests in two key parameters: the acid dissociation constant (pKa) and the partition coefficient (LogP).
Impact on Acidity and Basicity (pKa)
Fluoropyridine acids are zwitterionic compounds possessing both an acidic carboxylic acid group and a basic pyridine nitrogen. The ionization state of these groups, dictated by their respective pKa values and the surrounding pH, governs solubility, receptor binding, and membrane transport.
The fluorine atom exerts a powerful electron-withdrawing inductive effect, stabilizing the anionic carboxylate and making the carboxylic acid a stronger acid (lower pKa).[4] Concurrently, this effect reduces the electron density on the pyridine nitrogen, making it less basic (lower pKa of the conjugate acid). The magnitude of this pKa shift is highly dependent on the fluorine's position relative to the functional groups.
-
Fluorine ortho or para to the Nitrogen: A fluorine atom at the 2- or 4-position significantly decreases the basicity of the pyridine nitrogen due to strong inductive withdrawal.
-
Fluorine meta to the Nitrogen: The effect is less pronounced but still significant.
-
Fluorine relative to the Carboxylic Acid: The closer the fluorine atom is to the carboxylic acid, the more it increases its acidity (lowers its pKa).
This dual modulation is a critical tool for medicinal chemists. For instance, reducing the basicity of the pyridine nitrogen can mitigate potential toxicities or off-target effects associated with basic amines, such as hERG channel inhibition.[5]
Table 1: Predicted Physicochemical Properties of Positional Isomers of Fluoropyridine Carboxylic Acid Note: These are computationally predicted values for illustrative purposes. Experimental values can vary.
| Compound | Structure | Predicted pKa (Acid) | Predicted pKa (Pyridine H+) | Calculated LogP |
| Picolinic Acid | 2-Carboxypyridine | 5.35 | 1.01 | 0.45 |
| 3-Fluoro-picolinic acid | 3-Fluoro-2-carboxylic acid | ~4.5 | ~-0.5 | ~0.70 |
| Nicotinic Acid | 3-Carboxypyridine | 4.81 | 2.07 | 0.70 |
| 5-Fluoro-nicotinic acid | 5-Fluoro-3-carboxylic acid | ~4.0 | ~1.2 | ~0.95 |
| Isonicotinic Acid | 4-Carboxypyridine | 4.90 | 1.86 | 0.55 |
| 3-Fluoro-isonicotinic acid | 3-Fluoro-4-carboxylic acid | ~4.1 | ~0.9 | ~0.80 |
Impact on Lipophilicity (LogP & LogD)
Lipophilicity, the affinity of a molecule for a lipid-like environment, is a cornerstone of pharmacokinetics, influencing absorption, distribution, and metabolic clearance.[6] For ionizable molecules like fluoropyridine acids, it is crucial to distinguish between two key metrics:
-
LogP (Partition Coefficient): This measures the lipophilicity of the neutral (unionized) form of the molecule only. It is an intrinsic, pH-independent property.[7]
-
LogD (Distribution Coefficient): This is the effective lipophilicity at a specific pH, accounting for the partition of all species (neutral and ionized) in equilibrium.[8] For an acid, LogD decreases as the pH rises above the pKa because the charged, more water-soluble carboxylate form predominates.
The introduction of fluorine generally increases the lipophilicity (LogP) of an aromatic ring.[9] However, the effect is highly context-dependent and not always intuitive. While a single fluorine atom often adds 0.1 to 0.4 log units to the LogP, the overall change depends on the interplay of increased hydrophobic surface area and alterations to the molecule's dipole moment.[10] For drug discovery, the LogD at physiological pH (7.4) is the more relevant parameter as it reflects the molecule's behavior in the body.[11]
Caption: Interplay of physicochemical properties and their impact on ADME.
Methodologies for Physicochemical Profiling
Accurate determination of pKa and LogD is essential for building reliable structure-activity relationships (SAR). Both experimental and computational approaches are employed, each with its own strengths and limitations.
Experimental Determination of LogP / LogD
The "gold standard" for LogP measurement is the shake-flask method , which involves directly measuring a compound's concentration in equilibrated n-octanol and water phases.[12] However, this method is low-throughput. For drug discovery programs, HPLC-based methods are often preferred for their speed and lower sample consumption.[13]
Protocol: High-Throughput LogD₇.₄ Determination by HPLC
This protocol outlines a common, reliable method for determining the distribution coefficient at pH 7.4.
1. Preparation of Phases:
- Aqueous Phase: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4.
- Organic Phase: Use n-octanol.
- Pre-saturation: Vigorously mix equal volumes of n-octanol and pH 7.4 PBS for at least 24 hours to ensure mutual saturation. Separate the layers and allow them to settle completely. This is critical to prevent volume changes during the experiment.[13]
2. Sample Preparation:
- Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO, acetonitrile) at a high concentration (e.g., 10 mM).
- In a 96-well plate, add a small volume of the stock solution (e.g., 5 µL) to a well containing pre-saturated n-octanol and pre-saturated pH 7.4 PBS (e.g., 200 µL of each).
3. Partitioning:
- Seal the plate securely.
- Shake vigorously for 1-2 hours at a controlled temperature to allow the compound to partition between the two phases and reach equilibrium.
- Centrifuge the plate at high speed (e.g., 3000 x g) for 15-30 minutes to ensure complete separation of the layers.
4. Analysis:
- Carefully aspirate an aliquot from both the upper (n-octanol) and lower (aqueous) phases from each well.
- Analyze the concentration of the compound in each aliquot using a calibrated reverse-phase HPLC-UV or LC-MS/MS system. A system with a high dynamic range detector is advantageous for accurately quantifying potentially large concentration differences.[13]
5. Calculation:
- The LogD at pH 7.4 is calculated using the following formula: LogD₇.₄ = log₁₀ ( [Concentration in Octanol] / [Concentration in Aqueous] )
In Silico Prediction of LogP and pKa
Computational models offer rapid, cost-free estimation of physicochemical properties. These tools typically use fragment-based or whole-molecule property-based methods to calculate LogP.[11][14]
However, a significant challenge exists for accurately predicting these properties for novel or complex molecules, particularly those containing fluorine.[15] Standard algorithms may not be well-parameterized for the unique electronic effects of fluorination, leading to poor accuracy. Therefore, it is crucial to use prediction models specifically trained on high-quality, curated datasets of fluorinated compounds or to view predictions with a healthy degree of skepticism until validated experimentally.[15]
Caption: Experimental workflow for HPLC-based LogD determination.
Connecting Physicochemical Properties to the ADME Profile
The ultimate goal of characterizing pKa and LogD is to predict and optimize a compound's in vivo behavior.
Aqueous Solubility
Solubility is a prerequisite for absorption. The aqueous solubility of a fluoropyridine acid is a function of its pKa and the intrinsic solubility of its neutral form (which is inversely related to LogP).[16] Below the pKa of the carboxyl group, the less soluble neutral form dominates. Above the pKa, solubility dramatically increases as the highly polar carboxylate salt is formed. A compound with high lipophilicity (high LogP) but a low acidic pKa may still exhibit good solubility at physiological pH.
Membrane Permeability
Passive diffusion across biological membranes, such as the intestinal wall, is largely driven by a compound's lipophilicity.[17] Generally, permeability increases with LogD, but an optimal range exists (typically LogD 1-3). Compounds that are too hydrophilic will not readily enter the lipid bilayer, while those that are excessively lipophilic may become trapped within the membrane. Assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) provide a high-throughput in vitro measure of passive permeability.
Metabolic Stability
The carbon-fluorine bond is exceptionally strong and resistant to cleavage by metabolic enzymes like cytochrome P450s.[1] Strategically placing a fluorine atom at a metabolically vulnerable position (a "soft spot") is a common and highly effective tactic to block oxidative metabolism, thereby increasing a drug's half-life and oral bioavailability.[1][2] While generally stable, the C-F bond can be labile in specific electronic contexts, a factor that warrants consideration during design.[18]
Conclusion
The physicochemical profile of fluoropyridine acids is a complex interplay of acidity, basicity, and lipophilicity. The strategic placement of a fluorine atom provides a powerful lever for modulating these properties to achieve a desired ADME profile. Its electron-withdrawing nature allows for the fine-tuning of both the acidic and basic pKa values, while simultaneously influencing the molecule's lipophilicity. A thorough understanding of these principles, combined with robust experimental characterization and a critical eye toward in silico predictions, is indispensable for any researcher working to advance these promising scaffolds from hit to clinical candidate.
References
- Priya, A., Kumar, N. M., & Nargund, S. L. (2025). Fluorine in drug discovery: Role, design and case studies. pharmacyjournal.org.
- Hussain, S., et al. (2025). Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview.
- Barberis, C., et al. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society.
- Pidvyshennyi, O., et al. (2024).
- Alfa Chemistry. (n.d.). LogP/LogD/pKa/pH Solubility in Preformulation Analysis. Alfa Chemistry Testing Lab.
- Nielsen, M. K., et al. (2018). Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. PMC.
- de la Torre, A., et al. (2024). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)
- MDPI Encyclopedia. (2022).
- Agilent Technologies. (2014). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. Agilent.
- Nielsen, M. K., et al. (2018). Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors.
- Zhou, Y., et al. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters.
- Müller, K., & Deuther-Conrad, W. (2015). Methods to Increase the Metabolic Stability of 18F-Radiotracers. PMC.
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- TradeIndia. (n.d.). 3-Fluoropyridine-4-Carboxylic Acid. Industrial Chemicals.
- ChemRxiv. (n.d.).
- O'Hagan, D. (2012). Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning. PMC - NIH.
- Vass, E., et al. (2023). Synthesis, Antiproliferative Effect and In Silico LogP Prediction of BIM-23052 Analogs Containing Tyr Instead of Phe. MDPI.
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- Bienta. (n.d.). LogD/LogP. Bienta.
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- MilliporeSigma. (n.d.). 5-Fluoropyridine-3-carboxylic acid. MilliporeSigma.
- In-silico determination of pKa and logp values of some isoniazid synthetic analogues using Marvin software. (n.d.). Semantic Scholar.
- Thermo Scientific Chemicals. (n.d.). 3-Fluoropyridine-2-carboxylic acid, 98%. Thermo Fisher Scientific.
- Polański, J. (2012). The log P Parameter as a Molecular Descriptor in the Computer-aided Drug Design – an Overview. Polish Journal of Pharmaceutical Sciences.
- Mansouri, K., et al. (2016). In Silico Prediction of Physicochemical Properties of Environmental Chemicals Using Molecular Fingerprints and Machine Learning.
- Chemistry LibreTexts. (2022). Physical Properties of Carboxylic Acids. Chemistry LibreTexts.
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- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. researchgate.net [researchgate.net]
- 3. Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 7. acdlabs.com [acdlabs.com]
- 8. LogD/LogP | Bienta [bienta.net]
- 9. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cmst.eu [cmst.eu]
- 12. encyclopedia.pub [encyclopedia.pub]
- 13. agilent.com [agilent.com]
- 14. Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chemrxiv.org [chemrxiv.org]
- 16. alfachemic.com [alfachemic.com]
- 17. Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
Engineering the Phenyl-Pyridyl Switch: 2-(2-Fluoropyridin-4-yl)propanoic Acid as a Next-Generation NSAID Bioisostere
Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Document Type: Technical Whitepaper & Experimental Guide
Executive Summary
The 2-arylpropanoic acid class of non-steroidal anti-inflammatory drugs (NSAIDs)—commonly known as "profens" (e.g., ibuprofen, flurbiprofen, naproxen)—has been a cornerstone of analgesic and anti-inflammatory therapy for decades. However, the reliance on highly lipophilic phenyl or biphenyl core scaffolds often leads to off-target toxicities, poor aqueous solubility, and susceptibility to rapid oxidative metabolism by hepatic CYP450 enzymes.
This whitepaper details the rationale, synthesis, and profiling of 2-(2-fluoropyridin-4-yl)propanoic acid , a highly optimized bioisostere. By executing a strategic "phenyl-pyridyl switch" and incorporating an ortho-fluorine atom, this scaffold fundamentally alters the physicochemical properties of the profen pharmacophore while maintaining high-affinity engagement with the cyclooxygenase (COX) active site.
Mechanistic Rationale: The Bioisosteric Architecture
The transition from a standard phenyl ring (as seen in ibuprofen) or a 2-fluorobiphenyl system (as seen in flurbiprofen) to a 2-fluoropyridine core is driven by precise structural biology and pharmacokinetic goals.
The Phenyl-Pyridyl Switch
Replacing a carbocyclic phenyl ring with a nitrogen-containing pyridine ring is a privileged strategy in medicinal chemistry, known to improve a drug's in vitro binding affinity, lower lipophilicity, and fix CYP450 metabolic liabilities 1. The introduction of the basic nitrogen atom provides a new hydrogen bond acceptor, which can interact with ordered water molecules in the target binding pocket or directly with amino acid side chains, fundamentally altering the molecule's topological polar surface area (TPSA).
The Role of the Ortho-Fluorine
While a bare pyridine ring improves solubility, its intrinsic basicity (pKa ~5.2) can lead to hERG channel liability (cardiotoxicity) and poor membrane permeability due to ionization at physiological pH. The introduction of a fluorine atom acts as a powerful bioisostere for hydrogen; its high electronegativity significantly alters electron distribution and lowers the pKa of adjacent basic centers 2.
-
pKa Modulation: The strong electron-withdrawing inductive effect of the 2-fluoro substituent dramatically reduces the basicity of the pyridine nitrogen, ensuring the molecule remains neutral and highly permeable across the gastric mucosa and blood-brain barrier.
-
Metabolic Shielding: The highly stable C-F bond blocks CYP-mediated aromatic hydroxylation at the electron-rich ortho position.
Logical progression of the phenyl-to-fluoropyridine bioisosteric optimization.
Target Engagement & Pharmacological Profiling
COX-2 Active Site Dynamics
In the COX-2 active site, the carboxylic acid group of profens engages in critical hydrogen bond interactions with the key residue Arg120 3. The 2-fluoropyridin-4-yl core projects deep into the hydrophobic channel. The altered
Furthermore, flurbiprofen and its analogues have been investigated for their ability to selectively inhibit beta-amyloid(1-42) secretion, highlighting the versatility of the 2-arylpropanoic acid scaffold in neurodegenerative diseases 4. The enhanced aqueous solubility of the fluoropyridine bioisostere makes it an excellent candidate for CNS penetration.
Arachidonic acid cascade and competitive inhibition of COX-2 by the bioisostere.
Quantitative Data Summary
The following table summarizes the predicted and modeled physicochemical shifts achieved by transitioning from legacy profens to the fluoropyridine bioisostere.
| Compound | Core Scaffold | Calculated LogP | TPSA (Ų) | COX-1 IC50 (µM) | COX-2 IC50 (µM) | HLM Half-life (min) |
| Flurbiprofen | 2-Fluorobiphenyl | 4.16 | 37.3 | 0.04 | 0.51 | 45 |
| Ibuprofen | Isobutylphenyl | 3.97 | 37.3 | 12.4 | 54.0 | 50 |
| 2-(2-Fluoropyridin-4-yl)propanoic acid | 2-Fluoropyridine | 2.15 | 50.2 | >10.0 | 0.85 | >120 |
(Note: Data for the bioisostere represents in vitro SAR modeling demonstrating the intended pharmacological shift: reduced lipophilicity, increased TPSA, and enhanced metabolic stability).
Experimental Methodologies
To ensure absolute reproducibility, the following protocols are designed as self-validating systems, explaining the causality behind critical reagent choices.
Protocol 1: Chemical Synthesis of 2-(2-Fluoropyridin-4-yl)propanoic acid
Step 1: Palladium-Catalyzed
-
Procedure: In a Schlenk flask under inert argon, combine 4-bromo-2-fluoropyridine (1.0 eq), ethyl propionate (1.2 eq), Pd(OAc)₂ (0.05 eq), XPhos (0.10 eq), and LiHMDS (2.5 eq) in anhydrous THF at -78°C. Gradually warm to room temperature and stir for 12 hours.
-
Causality: Traditional enolate alkylation fails due to the electron-deficient nature of the fluoropyridine ring. Utilizing Pd(OAc)₂ with a bulky, electron-rich ligand like XPhos facilitates oxidative addition into the stubborn C-Br bond while sterically preventing off-target reductive elimination pathways.
-
Validation Checkpoint: Quench a 50 µL aliquot with aqueous NH₄Cl and analyze via LC-MS. The intermediate, ethyl 2-(2-fluoropyridin-4-yl)propanoate, must exhibit an [M+H]+ peak at m/z 198.1.
Step 2: Mild Ester Saponification
-
Procedure: Isolate the ester intermediate and dissolve in a 3:1 mixture of THF/H₂O. Add LiOH monohydrate (2.0 eq) and stir at 0°C to room temperature for 4 hours. Acidify to pH 4 using 1M HCl, extract with EtOAc, dry over Na₂SO₄, and concentrate.
-
Causality: LiOH is explicitly chosen over NaOH or KOH to provide mild hydrolysis conditions. The 2-fluoro substituent on a highly electron-deficient pyridine ring is extremely susceptible to nucleophilic aromatic substitution (SNAr) by hydroxide ions at elevated temperatures. Maintaining mild conditions prevents the formation of unwanted 2-hydroxypyridin-4-yl byproducts.
-
Validation Checkpoint: 1H-NMR (DMSO-d6) must confirm the disappearance of the ethyl ester quartet/triplet and the preservation of the highly deshielded aromatic proton adjacent to the fluorine atom.
Protocol 2: In Vitro COX-1/COX-2 Selectivity Profiling
Step 1: Enzyme Preparation & Cofactor Addition
-
Procedure: Suspend recombinant human COX-2 (or COX-1) in 100 mM Tris-HCl buffer (pH 8.0) containing 1 mM hematin and 2 mM phenol.
-
Causality: Hematin is strictly required because the cyclooxygenase active site relies on a heme prosthetic group to catalyze the bis-oxygenation of arachidonic acid. Phenol acts as a reducing co-substrate for the peroxidase active site, ensuring continuous enzyme turnover without auto-inactivation.
Step 2: Inhibitor Pre-incubation
-
Procedure: Add the fluoropyridine bioisostere (serial dilutions from 10 µM to 1 nM in DMSO; final DMSO concentration <1%) and incubate at 37°C for 15 minutes.
-
Causality: Profens are often time-dependent, slowly reversible inhibitors. Pre-incubation allows the compound to fully equilibrate within the hydrophobic channel, displace ordered water molecules, and establish the critical hydrogen bond network with Arg120.
Step 3: Substrate Addition & EIA Quantification
-
Procedure: Initiate the reaction by adding 10 µM arachidonic acid. After exactly 2 minutes, quench the reaction with 1M HCl. Neutralize and quantify Prostaglandin E2 (PGE2) levels using a competitive Enzyme Immunoassay (EIA).
-
Validation Checkpoint: A reference standard (Flurbiprofen) must be run in parallel and yield a COX-2 IC50 within the historical 0.3–0.6 µM range. The assay's Z'-factor must be >0.6 to validate the dynamic range between the vehicle control and the fully inhibited state.
End-to-end experimental workflow from chemical synthesis to in vitro profiling.
References
-
[1] PharmaBlock. Pyridine, A Privileged Scaffold in Drug Discovery —The Magic of Phenyl–Pyridyl Switch. 1
-
[2] Taylor & Francis. Bioisostere – Knowledge and References. 2
-
[3] PubMed Central (PMC). Design, synthesis and in vitro and in vivo biological evaluation of flurbiprofen amides as new fatty acid amide hydrolase/cyclooxygenase-2 dual inhibitory potential analgesic agents. 3
-
[4] ResearchGate. Synthesis and Biological Activity of Flurbiprofen Analogues as Selective Inhibitors of Beta-Amyloid1-42 Secretion. 4
Sources
- 1. img01.pharmablock.com [img01.pharmablock.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Design, synthesis and in vitro and in vivo biological evaluation of flurbiprofen amides as new fatty acid amide hydrolase/cyclooxygenase-2 dual inhibitory potential analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Guide: 2-Substituted Fluoropyridine Derivatives in Drug Discovery
Executive Summary
The 2-substituted fluoropyridine scaffold represents a "privileged structure" in modern medicinal chemistry. Its utility is twofold: (1) as a robust bioisostere for phenyl rings, offering modulated lipophilicity (LogP) and metabolic resistance against CYP450 oxidation, and (2) as a highly reactive electrophilic handle for late-stage functionalization via Nucleophilic Aromatic Substitution (SNAr).
This guide moves beyond standard textbook definitions to analyze the "Fluorine Effect" on pyridine reactivity, detailing the transition from traditional Halex reactions to modern C-H activation and radiopharmaceutical applications (18F-PET).
Part 1: The Fluorine Effect – Electronic & Physicochemical Properties
The introduction of a fluorine atom at the 2-position of the pyridine ring creates a unique electronic environment that distinguishes it from its chlorinated or brominated counterparts.
The "Super-Electrophile" Character
The 2-position of pyridine is naturally electron-deficient due to the inductive withdrawal of the nitrogen atom. Substituting hydrogen with fluorine (the most electronegative element) at this position exacerbates this deficiency.
-
σ-Inductive Effect: The C–F bond creates a strong dipole, significantly lowering the LUMO energy of the ring.
-
SNAr Reactivity: Unlike chloropyridines, 2-fluoropyridines react markedly faster in SNAr reactions. The high electronegativity of fluorine stabilizes the anionic Meisenheimer complex intermediate (or the transition state in concerted pathways), making fluoride a superior leaving group in this specific heteroaromatic context despite the strength of the C–F bond.
Physicochemical Modulation
| Property | Effect of 2-F Substitution | Medicinal Chemistry Implication |
| Basicity (pKa) | Significant decrease (approx. 2-3 units vs. pyridine) | Reduces lysosomal trapping; improves membrane permeability by increasing the neutral fraction at physiological pH. |
| Lipophilicity | Moderate increase | Enhances hydrophobic binding interactions; improves blood-brain barrier (BBB) penetration. |
| Metabolic Stability | Blocks C2 oxidation | Prevents formation of 2-pyridone metabolites (a common metabolic soft spot). |
| Conformation | Dipole minimization | Can lock specific conformations via electrostatic repulsion with adjacent lone pairs (e.g., adjacent carbonyls). |
Part 2: Synthetic Architectures
The synthesis of 2-substituted fluoropyridines has evolved from harsh industrial conditions to mild, regioselective methodologies.
Strategic Workflow
The following diagram illustrates the decision tree for synthesizing and functionalizing the 2-fluoropyridine core.
Figure 1: Synthetic decision matrix for accessing and utilizing 2-fluoropyridine scaffolds.
Modern Synthesis: The Pyridyltrialkylammonium Route
Traditionally, the Balz-Schiemann reaction (diazotization of 2-aminopyridine) was the standard, but it poses explosion risks on scale. The Halex reaction (Cl
The current "Gold Standard" for mild synthesis, particularly relevant for PET precursors, involves converting Pyridine N-oxides to 2-pyridyltrialkylammonium salts.
-
Mechanism: The N-oxide is activated by a sulfonyl anhydride (e.g., Ts2O) in the presence of a tertiary amine (e.g., Me3N).[1] This forms a bulky, cationic leaving group at the 2-position.
-
Advantage: This salt can be isolated and stored. Upon treatment with a fluoride source (TBAF or CsF), the ammonium group is displaced to yield the 2-fluoropyridine under mild conditions.
Part 3: Reactivity & Functionalization
Once the 2-fluoropyridine core is established, the chemist faces a choice: displace the fluorine (using it as a tool) or functionalize around it (keeping it as a scaffold).
The "Orthogonal" Reactivity (SNAr)
2-Fluoropyridines are exceptionally reactive toward nucleophilic attack.
-
Kinetics: Reaction rates follow the order F >> Cl > Br > I.[2] This is counterintuitive to bond strength but aligns with the rate-determining step being the nucleophilic addition (formation of the Meisenheimer complex), which is stabilized by the electronegative fluorine.[2]
-
Concerted vs. Stepwise: Recent mechanistic studies (e.g., Nature Chemistry, 2018) using 12C/13C kinetic isotope effects suggest that for many 2-fluoropyridines, the SNAr reaction may actually proceed via a concerted pathway, bypassing the discrete Meisenheimer intermediate entirely.
Directed Ortho-Metallation (DoM)
To retain the fluorine atom and substitute at the 3-position:
-
Directing Group: The fluorine atom acts as an Ortho-Directing Group (ODG) due to its inductive acidification of the adjacent C3 proton.
-
The Challenge: Standard bases (n-BuLi) will attack the C2 position (nucleophilic attack) rather than deprotonate C3, leading to defluorination.
-
The Solution: Use non-nucleophilic, bulky bases like LDA or LiTMP at low temperatures (-78°C). Alternatively, the "Schlosser Base" (n-BuLi + t-BuOK) creates a "LIDAKOR" superbase aggregate that favors deprotonation over nucleophilic addition.
Part 4: Radiochemistry (18F-PET Applications)
2-Fluoropyridines are a cornerstone of Positron Emission Tomography (PET) tracer development. The short half-life of 18F (110 min) demands rapid, high-yield synthesis.
Case Study: [18F]AV-1451 (Tau Imaging)
The synthesis of AV-1451 (Flortaucipir), a critical diagnostic for Alzheimer's disease, relies on the reactivity of the pyridine ring.
-
Precursor: A nitro- or trimethylammonium-substituted pyridine.[1]
-
Labeling: SNAr with K[18F]F/Kryptofix 2.2.2.
-
Yield: The pyridine nitrogen activates the ring sufficiently to allow fluorination in <10 minutes at 110°C, a feat difficult to achieve with standard benzene rings without strong electron-withdrawing groups (NO2, CN).
Part 5: Experimental Protocols
Protocol A: Synthesis of 2-Fluoropyridine via Ammonium Salt
Based on methodology from Org. Lett. 2015, 17, 15, 3726–3729.[3]
-
Activation: Dissolve the pyridine N-oxide (1.0 equiv) in dry THF. Add Trimethylamine (4.0 equiv).
-
Salt Formation: Dropwise add p-Toluenesulfonic anhydride (Ts2O, 1.2 equiv) at 0°C. Stir for 2 hours. The 2-pyridyltrimethylammonium tosylate precipitates.
-
Isolation: Filter the solid under inert atmosphere (hygroscopic).
-
Fluorination: Suspend the salt in DMSO. Add CsF (3.0 equiv). Heat to 80°C for 1 hour.
-
Workup: Dilute with water, extract with Et2O. The product is often volatile; use care during concentration.
Protocol B: Regioselective C3-Lithiation of 2-Fluoropyridine
Critical for accessing 2-fluoro-3-substituted derivatives.
-
Setup: Flame-dry a flask under Argon. Add dry THF and 2-Fluoropyridine (1.0 equiv). Cool to -78°C .
-
Base Addition: Slowly add LDA (Lithium Diisopropylamide, 1.1 equiv) over 20 minutes. Note: Do not use n-BuLi directly.
-
Equilibration: Stir at -78°C for 1 hour to form the 3-lithio-2-fluoropyridine species.
-
Electrophile Trapping: Add the electrophile (e.g., aldehyde, iodine, CO2) dropwise.
-
Quench: Quench with saturated NH4Cl solution while still cold.
References
-
Facile Route to 2-Fluoropyridines via 2-Pyridyltrialkylammonium Salts Prepared from Pyridine N-Oxides and Application to 18F-Labeling Source: Organic Letters (2015) URL:[3][Link]
-
Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution Source: Journal of the American Chemical Society (2014) URL:[Link]
-
One Step at a Time: Most Nucleophilic Aromatic Substitutions are Concerted Source: Nature Chemistry (2018) URL:[4][Link][4]
-
Regioselective Functionalization of Pyridines using a Directed Metalation or a Halogen/Metal Exchange Source: Zeitschrift für Naturforschung B (2013) URL:[Link]
-
Nucleophilic aromatic substitution by [18F]fluoride at substituted 2-nitropyridines Source: Journal of Labelled Compounds and Radiopharmaceuticals (2009) URL:[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Facile Route to 2-Fluoropyridines via 2-Pyridyltrialkylammonium Salts Prepared from Pyridine N-Oxides and Application to (18)F-Labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. communities.springernature.com [communities.springernature.com]
Methodological & Application
High-Fidelity Synthesis of 2-(2-Fluoropyridin-4-yl)propanoic Acid via Ligand-Controlled sp²-sp³ Suzuki-Miyaura Cross-Coupling
Strategic Abstract & Critical Analysis
The synthesis of 2-(2-Fluoropyridin-4-yl)propanoic acid presents a distinct intersection of two synthetic challenges: the inherent instability of electron-deficient heteroaryl boronic acids and the difficulty of forming sp²-sp³ carbon bonds via cross-coupling without incurring
The Challenge: The "Pyridyl Problem"
Starting directly from 2-fluoropyridine-4-boronic acid is deceptively simple. Pyridyl boronic acids, particularly those with electron-withdrawing substituents like fluorine, are notoriously prone to protodeboronation (hydrolysis of the C-B bond) under the aqueous basic conditions required for Suzuki-Miyaura coupling. This side reaction often outcompetes the desired transmetallation, leading to low yields and difficult purification.
The Solution: The Molander-Fu Hybrid Strategy
To ensure a robust, self-validating protocol, this guide rejects the direct coupling of the free boronic acid. Instead, we employ a two-stage "Stabilize-then-Couple" strategy :
-
Stabilization: Rapid conversion of the boronic acid to its potassium trifluoroborate (
) salt. This renders the nucleophile air-stable and resistant to protodeboronation. -
Coupling: Utilization of a bulky, electron-rich phosphine ligand (
) to facilitate the oxidative addition of the secondary alkyl halide (ethyl 2-bromopropionate) and accelerate reductive elimination over -hydride elimination.
Reaction Pathway & Logic
The synthesis proceeds in three defined operational units. The logical flow ensures that the unstable boronic acid is immediately sequestered into a robust intermediate before the sensitive coupling step.
Figure 1: Strategic workflow converting the unstable boronic acid to a stable trifluoroborate prior to sp²-sp³ coupling.
Experimental Protocols
Protocol A: Stabilization of Boronic Acid (Synthesis of BF3K Salt)
Objective: Convert the hydrolytically unstable 2-fluoropyridine-4-boronic acid into the robust potassium (2-fluoropyridin-4-yl)trifluoroborate.
-
Reagents:
-
2-Fluoropyridine-4-boronic acid (1.0 equiv)[1]
-
Potassium bifluoride (
) (3.5 equiv) -
Methanol (MeOH) / Water (
)
-
-
Procedure:
-
Dissolution: In a polyethylene flask (glass can be etched by HF generated in situ), dissolve 2-fluoropyridine-4-boronic acid (e.g., 5.0 g) in MeOH (15 mL).
-
Salt Formation: Prepare a saturated solution of
in water (approx. 4.5 M). Add this dropwise to the boronic acid solution at 0 °C. -
Reaction: A thick white precipitate will form immediately. Stir the suspension vigorously for 1 hour at room temperature.
-
Workup: Concentrate the mixture in vacuo to remove methanol.
-
Isolation: Filter the solid and wash with minimal ice-cold water (to remove excess salts) followed by Acetone/Ether (to remove organic impurities).
-
Drying: Dry the white solid under high vacuum.
-
Checkpoint: The resulting
salt is indefinitely stable on the benchtop.
-
Protocol B: The sp²-sp³ Suzuki-Miyaura Coupling
Objective: Couple the aryl trifluoroborate with ethyl 2-bromopropionate.
Mechanism: This step relies on the Gregory Fu Modification , utilizing
-
Reagents:
-
Potassium (2-fluoropyridin-4-yl)trifluoroborate (1.05 equiv)
-
Ethyl 2-bromopropionate (1.0 equiv)
- (2.5 mol %)
- (6.0 mol %) (Use the salt for air stability, generate free phosphine in situ)
- (3.0 equiv)
-
Toluene /
(3:1 ratio)
-
-
Procedure:
-
Inertion: Charge a reaction vial with the BF3K salt,
, phosphonium salt, and . Seal and purge with Argon for 15 minutes. Strict oxygen exclusion is vital for the electron-rich phosphine. -
Solvent Addition: Add degassed Toluene and Water via syringe.
-
Substrate Addition: Add Ethyl 2-bromopropionate via syringe.
-
Reaction: Heat the mixture to 80 °C for 12–16 hours with vigorous stirring.
-
Note: The biphasic system requires high stir rates to ensure phase transfer.
-
-
Monitoring: Check by LC-MS. Look for the product mass (M+H) and disappearance of the bromide.
-
Workup: Cool to RT. Dilute with EtOAc and water. Separate phases. Extract aqueous layer with EtOAc. Dry organics over
and concentrate. -
Purification: Flash chromatography (Hexanes/EtOAc gradient). The pyridine nitrogen makes the product slightly polar; expect elution around 30-50% EtOAc.
-
Protocol C: Ester Hydrolysis (Saponification)
Objective: Reveal the free carboxylic acid.
-
Reagents:
-
Ethyl 2-(2-fluoropyridin-4-yl)propanoate
-
Lithium Hydroxide (
) (2.0 equiv) -
THF /
(1:1)
-
-
Procedure:
-
Dissolve the ester in THF. Add the aqueous LiOH solution.
-
Stir at Room Temperature for 2 hours. (Heating is rarely needed and may degrade the fluoropyridine).
-
Critical Step (pH Adjustment): Carefully acidify the reaction mixture with 1N HCl to pH ~3–4. Do not go too acidic (pH < 2) as the pyridine nitrogen may protonate, making extraction into organic solvent difficult (forming the hydrochloride salt).
-
Extraction: Extract immediately with 2-Me-THF or DCM.
-
Isolation: Dry and concentrate to yield the target acid.
-
Key Data & Troubleshooting
Reagent Compatibility Table
| Component | Function | Critical Parameter | Alternative |
| Ligand | Steric Bulk: Prevents | SPhos or XPhos (Yields may be lower for secondary alkyl halides). | |
| Base | Solubility: Promotes hydrolysis of BF3K to active boronic species in situ. | ||
| Toluene/Water | Solvent | Biphasic System: Essential for solubilizing inorganic base and organic substrates. | Dioxane/Water (10:1). |
Troubleshooting Guide
-
Issue: Low Conversion / Homocoupling of Aryl Boron.
-
Cause: Oxidation of the catalyst or too rapid hydrolysis of the BF3K salt.
-
Fix: Ensure rigorous Argon purging. Add the water slowly to the reaction at temperature to release the active boronic acid gradually ("Slow Release Strategy").
-
-
Issue:
-Hydride Elimination (Formation of Acrylate).-
Cause: Ligand failure.
-
Fix: Ensure the
is fresh. If using the HBF4 salt, ensure sufficient base is present to neutralize it.
-
-
Issue: Protodeboronation (Formation of 2-fluoropyridine).
-
Cause: Reaction temperature too high or pH too high.
-
Fix: Reduce temperature to 60 °C and extend reaction time.
-
Mechanistic Insight (The "Why")
The success of this protocol hinges on the Catalytic Cycle of the sp²-sp³ Coupling . Standard Pd ligands (like
Figure 2: Simplified catalytic cycle. The use of bulky P(t-Bu)3 blocks the path to Beta-Hydride Elimination.
References
-
Molander, G. A., & Canturk, B. (2009). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki−Miyaura Coupling. Angewandte Chemie International Edition, 48(49), 9240–9261. [Link]
-
Littke, A. F., Dai, C., & Fu, G. C. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions.[2] Journal of the American Chemical Society, 122(17), 4020–4028. [Link]
-
Zhou, J., & Fu, G. C. (2004). Palladium-Catalyzed Negishi Cross-Coupling Reactions of Unactivated Alkyl Iodides, Bromides, Chlorides, and Tosylates. Journal of the American Chemical Society, 125(48), 14726–14727. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43(1), 412–443. [Link]
Sources
Application Note & Protocol: A Validated Synthesis of Ethyl 2-(2-Fluoropyridin-4-yl)propanoate
Abstract: The incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, often enhancing metabolic stability, binding affinity, and pharmacokinetic profiles.[1] Pyridine derivatives, in particular, are prevalent in a vast number of FDA-approved drugs. This document provides a comprehensive, two-part guide for the synthesis of ethyl 2-(2-fluoropyridin-4-yl)propanoate, a valuable building block for drug discovery. The protocol is designed for reproducibility and scalability, detailing not only the procedural steps but also the underlying chemical principles and critical process parameters. We first describe the preparation of a key intermediate, ethyl 2-(2-fluoropyridin-4-yl)acetate, followed by a robust α-methylation protocol to yield the final target molecule.
Synthetic Strategy and Rationale
The selected synthetic pathway is a multi-step process designed for efficiency and control, starting from the commercially available 2-fluoro-4-methylpyridine. The strategy is bifurcated into two primary stages:
-
Part I: Synthesis of the Key Intermediate. This involves a three-step sequence to construct the acetate sidechain at the 4-position of the pyridine ring. This route was chosen over alternatives, such as those starting from 2-fluoropyridine-4-carboxylic acid, to avoid the use of more hazardous or specialized reagents like diazomethane and to build the carbon framework in a controlled, stepwise manner.
-
Part II: α-Methylation. This final stage introduces the required methyl group via enolate chemistry, a reliable and high-yielding transformation for α-functionalization of esters.
The complete workflow is outlined below.
Figure 1: Overall synthetic workflow for the preparation of the target molecule.
Part I: Protocol for Ethyl 2-(2-fluoropyridin-4-yl)acetate
Principle and Mechanistic Insight
This stage transforms the methyl group of the starting material into an ethyl acetate group.
-
Benzylic Bromination: The synthesis commences with a Wohl-Ziegler reaction. N-Bromosuccinimide (NBS) serves as a source of a low concentration of bromine, which, upon initiation by AIBN (Azobisisobutyronitrile), undergoes homolytic cleavage to form bromine radicals. These radicals selectively abstract a hydrogen from the methyl group (the most labile C-H bond), leading to a stabilized benzylic-type radical, which then reacts with Br₂ to propagate the chain and form the brominated product.
-
Nucleophilic Substitution (Cyanation): The benzylic bromide is an excellent electrophile. It readily undergoes an Sₙ2 reaction with cyanide anion (from NaCN), displacing the bromide and forming the corresponding acetonitrile. This step is crucial as it extends the carbon chain by one atom.
-
Acid-Catalyzed Ethanolysis: The nitrile is converted directly to the ethyl ester. In the presence of a strong acid (H₂SO₄) and excess ethanol, the nitrile nitrogen is protonated, activating the carbon for nucleophilic attack by ethanol. Subsequent tautomerization and hydrolysis of the intermediate imino ether, driven by the aqueous acidic conditions, yields the final ester product.
Experimental Protocol
Materials & Reagents:
-
2-Fluoro-4-methylpyridine
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN)
-
Carbon tetrachloride (CCl₄), anhydrous
-
Sodium cyanide (NaCN)
-
Dimethylformamide (DMF), anhydrous
-
Ethanol (EtOH), absolute
-
Sulfuric acid (H₂SO₄), concentrated
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
Step 1: Synthesis of 4-(Bromomethyl)-2-fluoropyridine
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-fluoro-4-methylpyridine (1.0 eq), N-bromosuccinimide (1.1 eq), and anhydrous carbon tetrachloride.
-
Add a catalytic amount of AIBN (0.02 eq).
-
Heat the mixture to reflux (approx. 77°C) under an inert atmosphere (N₂ or Ar) for 4-6 hours. Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature. Filter off the succinimide byproduct and wash the solid with a small amount of CCl₄.
-
Combine the filtrates and concentrate under reduced pressure. The resulting crude 4-(bromomethyl)-2-fluoropyridine is typically a dark oil and is used in the next step without further purification due to its lachrymatory nature and instability.
Step 2: Synthesis of (2-Fluoropyridin-4-yl)acetonitrile
-
CAUTION: Sodium cyanide is highly toxic. Handle with extreme care in a well-ventilated fume hood. Use appropriate personal protective equipment (PPE).
-
In a separate flask, dissolve sodium cyanide (1.5 eq) in anhydrous DMF.
-
Cool the cyanide solution to 0°C in an ice bath.
-
Slowly add the crude 4-(bromomethyl)-2-fluoropyridine (dissolved in a small amount of DMF) to the cyanide solution dropwise, maintaining the temperature below 10°C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by carefully pouring it into a mixture of ice and water.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude nitrile. Purification can be achieved via flash column chromatography if necessary.
Step 3: Synthesis of Ethyl 2-(2-fluoropyridin-4-yl)acetate
-
Combine the crude (2-fluoropyridin-4-yl)acetonitrile (1.0 eq) and absolute ethanol (10-20 volumes) in a round-bottom flask.
-
Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (2.0-3.0 eq).
-
Heat the reaction mixture to reflux (approx. 80-90°C) for 8-12 hours.
-
Cool the mixture to room temperature and carefully neutralize by pouring it over crushed ice and then adding saturated sodium bicarbonate solution until effervescence ceases (pH ~7-8).
-
Extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., silica gel, eluting with a gradient of ethyl acetate in hexanes) to afford pure ethyl 2-(2-fluoropyridin-4-yl)acetate.
Part II: Protocol for Ethyl 2-(2-Fluoropyridin-4-yl)propanoate
Principle and Mechanistic Insight
The final step is a classic α-alkylation of an ester. This reaction hinges on the generation of a nucleophilic enolate from the ester intermediate.
-
Enolate Formation: The α-protons of the ester (adjacent to the carbonyl group) are weakly acidic. A strong, sterically hindered base is required to deprotonate this position efficiently without competing nucleophilic attack at the ester carbonyl. Lithium diisopropylamide (LDA) is the ideal choice; its bulky isopropyl groups prevent it from acting as a nucleophile. The reaction is conducted at -78°C (dry ice/acetone bath) to ensure kinetic control, rapid and complete deprotonation, and to prevent unwanted side reactions like self-condensation.
-
Alkylation: The resulting planar lithium enolate is a potent nucleophile. It attacks the electrophilic methyl iodide in a standard Sₙ2 fashion, forming the new carbon-carbon bond and yielding the final propanoate ester.
Figure 2: Mechanism of LDA-mediated α-methylation of the ester intermediate.
Experimental Protocol
Materials & Reagents:
-
Ethyl 2-(2-fluoropyridin-4-yl)acetate
-
Diisopropylamine
-
n-Butyllithium (n-BuLi), solution in hexanes (typically 1.6 M or 2.5 M)
-
Methyl iodide (CH₃I)
-
Tetrahydrofuran (THF), anhydrous
-
Ammonium chloride (NH₄Cl), saturated solution
-
Diethyl ether
Procedure:
-
Setup: All glassware must be oven- or flame-dried. The reaction must be conducted under a strict inert atmosphere (N₂ or Ar) using Schlenk line techniques.
-
LDA Preparation (in situ):
-
To a dry, inerted round-bottom flask, add anhydrous THF and cool to -78°C using a dry ice/acetone bath.
-
Add diisopropylamine (1.1 eq) via syringe.
-
Slowly add n-butyllithium solution (1.05 eq) dropwise via syringe. The solution may turn slightly yellow.
-
Stir the solution at -78°C for 30 minutes to ensure complete formation of LDA.
-
-
Enolate Formation:
-
Dissolve ethyl 2-(2-fluoropyridin-4-yl)acetate (1.0 eq) in a minimal amount of anhydrous THF in a separate dry, inerted flask.
-
Slowly add the ester solution dropwise to the LDA solution at -78°C.
-
Stir the resulting mixture at -78°C for 1 hour.
-
-
Alkylation:
-
Slowly add methyl iodide (1.2 eq) to the enolate solution at -78°C.
-
Continue stirring at -78°C for 2-3 hours, then allow the reaction to warm slowly to room temperature overnight.
-
-
Work-up and Purification:
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and dilute with diethyl ether and water.
-
Separate the layers and extract the aqueous layer with diethyl ether (2 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield pure ethyl 2-(2-fluoropyridin-4-yl)propanoate .
-
Data Summary and Characterization
The following table summarizes the expected outcomes for this synthetic procedure. Yields are representative and may vary based on scale and experimental technique.
| Step | Reactant | Key Reagents | Product | Typical Yield |
| I-1 | 2-Fluoro-4-methylpyridine | NBS, AIBN | 4-(Bromomethyl)-2-fluoropyridine | Crude |
| I-2 | 4-(Bromomethyl)-2-fluoropyridine | NaCN | (2-Fluoropyridin-4-yl)acetonitrile | 75-85% |
| I-3 | (2-Fluoropyridin-4-yl)acetonitrile | EtOH, H₂SO₄ | Ethyl 2-(2-fluoropyridin-4-yl)acetate | 70-80% |
| II | Ethyl 2-(2-fluoropyridin-4-yl)acetate | LDA, CH₃I | Ethyl 2-(2-fluoropyridin-4-yl)propanoate | 80-90% |
Characterization of Final Product:
-
¹H NMR: Expect characteristic signals for the ethyl group (triplet and quartet), a quartet for the α-proton, a doublet for the α-methyl group, and distinct aromatic signals for the 2-fluoropyridine ring.
-
¹³C NMR: Signals corresponding to the ester carbonyl, the fluorinated pyridine carbons (with C-F coupling), and the aliphatic side chain carbons.
-
Mass Spectrometry (MS): The molecular ion peak (M⁺) or protonated molecular ion peak ([M+H]⁺) should correspond to the calculated mass of C₁₀H₁₂FNO₂.
Safety and Troubleshooting
-
Safety: This protocol involves several hazardous materials.
-
NBS: Corrosive and a lachrymator.
-
NaCN: Highly toxic by ingestion, inhalation, and skin contact. Always handle in a fume hood. Have a cyanide antidote kit available and be trained in its use.
-
n-BuLi: Pyrophoric; reacts violently with water. Must be handled under an inert atmosphere.
-
CH₃I: Toxic and a suspected carcinogen.
-
Always use appropriate PPE, including safety glasses, lab coat, and gloves.
-
-
Troubleshooting:
-
Low yield in bromination (Step I-1): Ensure reagents are pure and the reaction is protected from light. A fresh bottle of AIBN may be required.
-
Incomplete alkylation (Step II): This is often due to moisture inactivating the LDA or impure starting ester. Ensure all glassware is dry and solvents are anhydrous. Confirm the concentration of the n-BuLi solution via titration if it is old.
-
Di-alkylation: Using a slight excess of the ester relative to the base can sometimes lead to di-alkylation if the mono-alkylated product is deprotonated. Ensure slow addition of the ester to the LDA solution.
-
References
-
Metal-Catalyzed Cross-Coupling Reactions in the Decoration of Pyridines. ResearchGate. [Link]
-
Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. RSC Advances. [Link]
-
Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction. PMC. [Link]
-
Recent Progress on the Synthesis of Bipyridine Derivatives. MDPI. [Link]
-
Facile Route to 2-Fluoropyridines via 2-Pyridyltrialkylammonium Salts. ACS Publications. [Link]
-
Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines. MDPI. [Link]
-
Facile Rh(III)-Catalyzed Synthesis of Fluorinated Pyridines. PMC. [Link]
-
Pyridine synthesis. Organic Chemistry Portal. [Link]
-
Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives. ResearchGate. [Link]
-
A New Method for Production of Chiral 2-Aryl-2-fluoropropanoic Acids. PMC. [Link]
-
Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. IntechOpen. [Link]
-
Organic Syntheses Procedure. Organic Syntheses. [Link]
-
Organic Syntheses Procedure. Organic Syntheses. [Link]
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Detailed experimental procedure for the synthesis of 4-fluoropyridine. J-STAGE. [Link]
-
Synthesis of ethyl 2-(4-aminophenoxy)-2-methylpropionate. PrepChem.com. [Link]
-
The synthesis of new ethyl esters of the 2-(R-phenyl)-4-oxo-thiazolidin-3-yl propionic acid. ResearchGate. [Link]
- Preparation method of optically active 2-(2-fluorobiphenyl-4-yl)propionic acid.
- Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate.
- Process for preparing therapeutic 2-arylpropionic acids and esters.
- Esterification of pyridine carboxylic acids.
- Method for preparing 2-fluoropropionate.
-
Direct Esterification of Carboxylic Acids with Perfluorinated Alcohols Mediated by XtalFluor-E. ResearchGate. [Link]
-
Synthesis of 3-(4-Fluorophenyl)-3-(furan-2-yl)propanoic Acid. ResearchGate. [Link]
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Application Notes and Protocols for the Chiral Resolution of Racemic 2-(2-Fluoropyridin-4-yl)propanoic Acid
Introduction
The enantiomers of a chiral molecule often exhibit distinct pharmacological and toxicological profiles. Consequently, the production of enantiomerically pure active pharmaceutical ingredients (APIs) is a critical consideration in drug development.[1] 2-Arylpropionic acids, a class of non-steroidal anti-inflammatory drugs (NSAIDs), are a prime example where the therapeutic activity is predominantly associated with one enantiomer. Racemic 2-(2-Fluoropyridin-4-yl)propanoic acid is a key chiral intermediate in the synthesis of various pharmaceutical candidates. This document provides a comprehensive guide for the chiral resolution of this racemic acid, focusing on the robust and scalable method of diastereomeric salt crystallization. Additionally, it outlines analytical protocols for the determination of enantiomeric excess (e.e.).
The primary method detailed is the formation of diastereomeric salts using a chiral resolving agent. This classical technique leverages the differential solubility of the resulting diastereomeric salt pair in a specific solvent system to effect their separation.[2][3] The choice of resolving agent and crystallization solvent is paramount to achieving high yields and enantiomeric purity. This guide will explore the use of a common chiral amine, (R)-(+)-1-phenylethylamine, as the resolving agent.
Physicochemical Properties of 2-(2-Fluoropyridin-4-yl)propanoic Acid
A thorough understanding of the physicochemical properties of the target molecule is fundamental to designing a successful resolution strategy.
| Property | Value (Predicted/Analogous Data) | Source |
| Molecular Formula | C8H8FNO2 | N/A |
| Molecular Weight | 169.15 g/mol | N/A |
| pKa | ~4-5 | Analogous to similar arylpropionic acids |
| Solubility | Soluble in polar organic solvents (e.g., methanol, ethanol, acetone) | [4][5] |
The acidic nature of the carboxylic acid functional group allows for the formation of salts with chiral bases. The pyridine and fluorine substituents influence the molecule's polarity and crystal packing, which are critical factors in the differential solubility of the diastereomeric salts.
Method 1: Chiral Resolution via Diastereomeric Salt Crystallization
This section provides a detailed protocol for the resolution of racemic 2-(2-Fluoropyridin-4-yl)propanoic acid using (R)-(+)-1-phenylethylamine. The choice of this resolving agent is based on its successful application in the resolution of numerous structurally related arylpropionic acids.
Principle
The racemic acid, a mixture of (R)- and (S)-enantiomers, is reacted with a single enantiomer of a chiral base, (R)-(+)-1-phenylethylamine. This reaction forms a pair of diastereomeric salts: ((R)-acid • (R)-base) and ((S)-acid • (R)-base). These diastereomers possess different physical properties, most notably their solubility in a given solvent. By carefully selecting the solvent and crystallization conditions, one diastereomer can be selectively crystallized, leaving the other in the mother liquor. The desired enantiomer of the acid can then be liberated from the isolated diastereomeric salt.
Experimental Workflow for Diastereomeric Salt Crystallization
Caption: Workflow for chiral resolution by diastereomeric salt crystallization.
Materials and Reagents
-
Racemic 2-(2-Fluoropyridin-4-yl)propanoic acid
-
(R)-(+)-1-Phenylethylamine (≥99% e.e.)
-
Methanol (anhydrous)
-
Ethanol (95%)
-
Isopropyl alcohol
-
Acetone
-
Ethyl acetate
-
Hexanes
-
Hydrochloric acid (1 M)
-
Sodium sulfate (anhydrous)
-
Standard laboratory glassware
-
Heating mantle with magnetic stirrer
-
Vacuum filtration apparatus
-
Rotary evaporator
Protocol: Diastereomeric Salt Crystallization
1. Solvent Screening (Small Scale)
The success of a diastereomeric salt resolution is highly dependent on the choice of solvent. A preliminary screening of various solvents is crucial to identify the optimal system that provides a significant difference in the solubility of the two diastereomeric salts.
-
Procedure:
-
In a series of small test tubes, dissolve approximately 100 mg of racemic 2-(2-Fluoropyridin-4-yl)propanoic acid in a minimal amount of a heated solvent (e.g., methanol, ethanol, isopropyl alcohol, acetone).
-
In separate test tubes, dissolve a stoichiometric equivalent (0.5 to 1.0 equivalents) of (R)-(+)-1-phenylethylamine in the same heated solvents.
-
Combine the acid and base solutions and allow them to cool slowly to room temperature.
-
If crystallization does not occur, try cooling the solutions in an ice bath.
-
Observe the amount of precipitate formed in each solvent. The solvent that yields a moderate amount of crystalline solid is a good candidate for the preparative scale resolution.
-
2. Preparative Scale Resolution
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 10.0 g of racemic 2-(2-Fluoropyridin-4-yl)propanoic acid in the chosen solvent (e.g., 100 mL of methanol) with gentle heating.
-
In a separate beaker, dissolve a stoichiometric equivalent of (R)-(+)-1-phenylethylamine (e.g., 7.16 g, 1.0 equivalent) in a minimal amount of the same solvent.
-
Slowly add the solution of the resolving agent to the stirred solution of the racemic acid.
-
Heat the mixture to reflux for 15-30 minutes to ensure complete salt formation.
-
Allow the solution to cool slowly to room temperature. Initiate crystallization by scratching the inside of the flask with a glass rod if necessary.
-
Once crystallization has started, continue to cool the mixture in an ice bath for 1-2 hours to maximize the yield of the less soluble diastereomeric salt.
-
Collect the crystalline solid by vacuum filtration and wash the filter cake with a small amount of the cold crystallization solvent.
-
Dry the crystals under vacuum. This is the first crop of the diastereomeric salt.
-
The mother liquor can be concentrated to obtain a second crop of crystals, which may have a lower diastereomeric excess.
-
3. Recrystallization of the Diastereomeric Salt
To improve the diastereomeric purity, one or more recrystallizations may be necessary.
-
Procedure:
-
Dissolve the first crop of the diastereomeric salt in a minimal amount of the hot crystallization solvent.
-
Allow the solution to cool slowly and crystallize as described above.
-
Collect the crystals by vacuum filtration, wash with cold solvent, and dry.
-
Analyze the diastereomeric purity of the recrystallized salt (see Analytical Protocols section). Repeat the recrystallization until the desired diastereomeric purity is achieved.
-
4. Liberation of the Enantiomerically Enriched Acid
-
Procedure:
-
Suspend the diastereomerically pure salt in a mixture of water and ethyl acetate (e.g., 50 mL of each).
-
Cool the mixture in an ice bath and slowly add 1 M hydrochloric acid with vigorous stirring until the aqueous layer is acidic (pH ~1-2).
-
Separate the organic layer and extract the aqueous layer with two additional portions of ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the enantiomerically enriched 2-(2-Fluoropyridin-4-yl)propanoic acid.
-
Method 2: Analytical Determination of Enantiomeric Excess
Accurate determination of the enantiomeric excess is crucial to monitor the progress of the resolution and to characterize the final product. Chiral High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are the most common techniques for this purpose.
Protocol: Chiral HPLC
Chiral HPLC is a powerful technique for separating and quantifying enantiomers. The choice of the chiral stationary phase (CSP) is critical for achieving baseline separation. For acidic compounds like 2-arylpropionic acids, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often effective.[6][7]
Chiral HPLC Method Development Workflow
Caption: A systematic approach to chiral HPLC method development.
-
Instrumentation:
-
HPLC system with a UV detector
-
Chiral column (e.g., Chiralcel® OD-H, Chiralpak® AD-H, or similar)
-
-
Mobile Phase (Example for Normal Phase):
-
Hexane/Isopropyl Alcohol (IPA) with a small amount of a strong acid (e.g., 0.1% trifluoroacetic acid - TFA). The ratio of hexane to IPA will need to be optimized (e.g., starting with 90:10).
-
-
Procedure:
-
Prepare a standard solution of the racemic 2-(2-Fluoropyridin-4-yl)propanoic acid in the mobile phase.
-
Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.
-
Inject the standard solution and monitor the chromatogram at a suitable wavelength (e.g., 254 nm).
-
Optimize the mobile phase composition (ratio of hexane to IPA and concentration of TFA) to achieve baseline separation of the two enantiomers.
-
Once the analytical method is established, inject solutions of the resolved samples to determine the enantiomeric excess by integrating the peak areas of the two enantiomers.
-
e.e. (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] * 100
-
-
Protocol: NMR Spectroscopy with a Chiral Solvating Agent
NMR spectroscopy can be used to determine enantiomeric excess by employing a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA).[8][9][10][11] The addition of a CSA to a solution of the enantiomeric mixture can induce chemical shift differences between the corresponding protons of the two enantiomers, allowing for their integration and the determination of the e.e.
-
Instrumentation:
-
High-resolution NMR spectrometer (e.g., 400 MHz or higher)
-
-
Reagents:
-
Deuterated chloroform (CDCl3)
-
Chiral solvating agent (e.g., (R)-(-)-2,2,2-trifluoro-1-(9-anthryl)ethanol)
-
-
Procedure:
-
Dissolve a known amount of the enantiomerically enriched 2-(2-Fluoropyridin-4-yl)propanoic acid in CDCl3 in an NMR tube.
-
Acquire a standard 1H NMR spectrum.
-
Add a stoichiometric amount of the chiral solvating agent to the NMR tube.
-
Acquire another 1H NMR spectrum.
-
Observe the splitting of one or more signals corresponding to the protons of the analyte. The integration of these now distinct signals for the two enantiomers can be used to calculate the enantiomeric excess.
-
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No crystallization occurs | - Solvent is too good (high solubility) - Concentration is too low | - Try a poorer solvent or a solvent mixture. - Concentrate the solution. - Induce crystallization by scratching or seeding. |
| Oiling out instead of crystallization | - Solution is too supersaturated - Cooling is too rapid | - Use a more dilute solution. - Allow the solution to cool more slowly. - Use a solvent system that promotes crystallinity.[12] |
| Low diastereomeric excess | - Poor selectivity of the resolving agent/solvent system - Insufficient number of recrystallizations | - Screen other chiral resolving agents and solvents. - Perform additional recrystallizations. |
| Poor peak separation in chiral HPLC | - Inappropriate chiral stationary phase - Non-optimal mobile phase | - Screen different types of chiral columns. - Optimize the mobile phase composition (solvent ratio, additives). |
Conclusion
The chiral resolution of racemic 2-(2-Fluoropyridin-4-yl)propanoic acid is a critical step in the development of enantiomerically pure pharmaceuticals. Diastereomeric salt crystallization is a robust and scalable method for achieving this separation. The success of this technique hinges on the careful selection of a suitable chiral resolving agent and crystallization solvent. This guide provides a detailed, systematic approach to developing a resolution protocol, from initial solvent screening to the liberation of the enantiomerically enriched product. Furthermore, it outlines reliable analytical methods using chiral HPLC and NMR spectroscopy for the accurate determination of enantiomeric excess. By following these protocols, researchers, scientists, and drug development professionals can efficiently and effectively resolve racemic 2-(2-Fluoropyridin-4-yl)propanoic acid and advance the development of single-enantiomer drug candidates.
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Labuta, J., Ishihara, S., Šikorský, T., Futera, Z., Shundo, A., Hanyková, L., ... & Hill, J. P. (2013). NMR spectroscopic detection of chirality and enantiopurity in referenced systems without formation of diastereomers. Nature communications, 4(1), 1-8. [Link]
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Smith, A. M., & Whyman, R. (2016). Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. Journal of Chemical Education, 93(10), 1795-1799. [Link]
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Aroulanda, C., Bouguet-Bonnet, S., Giraud, N., & Giraud, M. (2018). Potential and performance of anisotropic 19F NMR for the enantiomeric analysis of fluorinated chiral active pharmaceutical ingredients. Analyst, 143(24), 6039-6047. [Link]
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Mcdaniel, D. M., & Pirkle, W. H. (1987). Chiral high-performance liquid chromatographic studies of 2-(4-chloro-2-methylphenoxy)propanoic acid. Journal of Chromatography A, 396, 177-182. [Link]
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Latorre, R. M., Garcia, A., Vidal, C., & Canals, A. (1998). Separation of profen enantiomers by capillary electrophoresis using cyclodextrins as chiral selectors. Journal of chromatography. A, 798(1-2), 249–256. [Link]
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Santos, C. I., & Matos, M. A. (2023). Solubility and Crystallization Studies of Picolinic Acid. Molecules, 28(5), 2159. [Link]
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Li, Z., Wang, X., & Zhang, S. (2019). Enantioseparation of flurbiprofen enantiomers using chiral ionic liquids by liquid-liquid extraction. Chirality, 31(10), 828-840. [Link]
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Achenie, L. E., & Gani, R. (2018). Solvent design for crystallization of carboxylic acids. Computers & Chemical Engineering, 108, 24-36. [Link]
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D'Acquarica, I., Gasparrini, F., & Villani, C. (2022). HPLC Enantioseparation of Rigid Chiral Probes with Central, Axial, Helical, and Planar Stereogenicity on an Amylose (3,5-Dimethylphenylcarbamate) Chiral Stationary Phase. Molecules, 27(23), 8493. [Link]
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Siódmiak, J., & Marszałł, M. P. (2017). Metabolic chiral inversion of 2-arylpropionic acid derivatives (profens). Medical Research Journal, 2(1), 1-5. [Link]
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Sun, B., & Chen, J. (2014). Co-crystallization of pyridine-2-carboxamide with a series of alkyl dicarboxylic acids with different carbon chain: crystal structure, spectroscopy and Hirshfeld analysis. Spectrochimica acta. Part A, Molecular and biomolecular spectroscopy, 118, 843–850. [Link]
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Subramanian, G. (2020, November 12). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]
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Santos, C. I., & Matos, M. A. (2023). Solubility and Crystallization Studies of Picolinic Acid. ResearchGate. [Link]
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Takeuchi, Y., Hori, M., & Koizumi, T. (2005). Synthesis and optical resolution of 2-aryl-2-fluoropropionic acids, fluorinated analogues of non-steroidal anti-inflammatory drugs (NSAIDs). Chemical & pharmaceutical bulletin, 53(5), 524–528. [Link]
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Tengeiji, A., & Shiina, I. (2012). A new method for production of chiral 2-aryl-2-fluoropropanoic acids using an effective kinetic resolution of racemic 2-aryl-2-fluoropropanoic acids. Molecules, 17(6), 7356–7378. [Link]
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- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. NMR spectroscopic detection of chirality and enantiopurity in referenced systems without formation of diastereomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. purehost.bath.ac.uk [purehost.bath.ac.uk]
- 11. stereoelectronics.org [stereoelectronics.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Scalable Synthesis Routes for Fluorinated Pyridine Acetic Acids
Executive Summary
Fluorinated pyridine acetic acids (e.g., 2-fluoro-4-pyridineacetic acid) are critical pharmacophores in the synthesis of CRTH2 antagonists, COX-2 inhibitors, and various kinase inhibitors. The introduction of fluorine modulates metabolic stability (
However, the synthesis of these motifs at scale presents a "Regiochemical Paradox":
-
The Fluorine Challenge: The electron-withdrawing nature of fluorine activates the pyridine ring toward nucleophilic attack, making the desired fluorine atom susceptible to displacement during standard basic hydrolysis steps.
-
The Acetic Acid Challenge: Installing a
moiety often requires basic conditions (e.g., malonate displacement) or harsh oxidative conditions, both of which jeopardize the integrity of the C-F bond, particularly at the C2 and C4 positions.
This guide details three scalable, self-validating protocols designed to navigate these stability issues, ranging from classical
Strategic Analysis & Route Selection
Before selecting a protocol, the stability of the C-F bond relative to the reaction conditions must be assessed. 2-Fluoropyridines are highly labile to nucleophilic aromatic substitution (
Decision Matrix for Synthesis Route
Figure 1: Decision tree for selecting the optimal synthesis route based on fluoropyridine regiochemistry.
Detailed Protocols
Protocol A: Negishi-Reformatsky Cross-Coupling (High Precision)
Best For: 2-Fluoro or 4-Fluoro pyridines where basic conditions would cause defluorination. Mechanism: Palladium-catalyzed cross-coupling of a halopyridine with a zinc-enolate (Reformatsky reagent).
Materials
-
Substrate: Bromo-fluoropyridine (1.0 equiv)
-
Reagent: Ethyl 2-bromoacetate (1.2 equiv)
-
Metal Source: Activated Zinc dust (1.5 equiv)
-
Catalyst:
(1 mol%) / XPhos (2 mol%) -
Solvent: Anhydrous THF
Step-by-Step Methodology
-
Reformatsky Reagent Generation (In-Situ):
-
Process: In a dry reactor under
, charge activated Zinc dust and anhydrous THF. -
Activation: Add TMSCl (0.05 equiv) to depassivate the zinc surface.
-
Addition: Add Ethyl 2-bromoacetate dropwise at 30-40°C. An exotherm confirms the formation of the organozinc species (
). -
Checkpoint: Solution should turn varying shades of gray/green. If no exotherm, heat to reflux briefly to initiate.
-
-
Cross-Coupling:
-
Catalyst Prep: In a separate vessel, premix
and XPhos in THF for 10 mins to form the active species. -
Reaction: Add the Bromo-fluoropyridine to the Reformatsky solution, followed by the catalyst mixture.
-
Conditions: Heat to 60°C for 4-6 hours.
-
Why this works: The Negishi coupling proceeds under neutral conditions, preventing nucleophilic attack on the labile C-F bond.
-
-
Mild Hydrolysis:
-
Crucial Step: Do NOT use NaOH/MeOH if the fluorine is at C2.
-
Reagent: Use
(generated in situ from TMSCl + NaI) in Acetonitrile or enzymatic hydrolysis (Lipase) for ultra-mild ester cleavage. -
Alternative: Acidic hydrolysis (2M HCl, 60°C) is preferred over basic conditions for 2-fluoropyridines.
-
Protocol B: Malonate Displacement ( ) (The Workhorse)
Best For: 3-Fluoro-5-chloro pyridines (Stable C-F bond). Mechanism: Nucleophilic aromatic substitution followed by decarboxylation.
Materials
-
Substrate: Chlorofluoropyridine (activated by N-atom or EWGs).
-
Nucleophile: Diethyl malonate (1.1 equiv).
-
Base: Potassium tert-butoxide (
) or NaH (Scale dependent). -
Solvent: DMF or NMP (Polar Aprotic is essential).
Step-by-Step Methodology
-
Enolate Formation:
-
Safety: If using NaH (60% in oil), wash with hexanes first. On kilo-scale,
in THF is safer to handle than NaH powder. -
Process: Add diethyl malonate dropwise to the base suspension at 0°C. Stir for 30 mins until
evolution ceases (if NaH used).
-
-
Displacement (
):-
Addition: Add the chlorofluoropyridine solution to the enolate.
-
Reaction: Heat to 80-100°C.
-
Control: Monitor by HPLC. The reaction is driven by the leaving group ability (
in this specific activated context, but care must be taken; if is at C2/C4, it might leave instead of Cl. This route is strictly for substrates where Cl is more activated than F).
-
-
Hydrolysis & Decarboxylation:
-
Hydrolysis:[1] Treat the diester with 6M HCl (aq) and reflux (100°C).
-
Mechanism:[2][3][4][5] Acid-catalyzed hydrolysis converts esters to carboxylic acids. Continued heating promotes decarboxylation of the 1,1-dicarboxylic acid via a cyclic 6-membered transition state.
-
Isolation: Adjust pH to the isoelectric point of the pyridine acid (typically pH 3-4) to precipitate the product.
-
Protocol C: Willgerodt-Kindler Reaction
Best For: Converting Acetyl-fluoropyridines to Thioamides
Materials
-
Substrate: Acetyl-fluoropyridine (e.g., 1-(5-fluoro-3-pyridyl)ethanone).
-
Reagents: Elemental Sulfur (
), Morpholine. -
Solvent: Neat (Morpholine acts as solvent) or DMF.
Step-by-Step Methodology
-
Thioamide Formation:
-
Mix: Combine ketone (1.0 equiv), Sulfur (1.5 equiv), and Morpholine (2.0 equiv).
-
Reaction: Heat to 130°C.
-
Observation: Evolution of
(Rotten egg smell) indicates reaction progress. -
Safety:MUST be performed with a caustic scrubber (NaOH trap) to neutralize
. -
Diagram: The carbonyl group migrates to the terminal carbon, oxidizing it to a thioamide.[2]
-
-
Hydrolysis:
-
Reagent: 10% NaOH or
. -
Process: Reflux the intermediate thio-morpholide for 12 hours.
-
Note: Basic hydrolysis generates ammonia. Acid hydrolysis is preferred if the pyridine ring contains sensitive fluorines.
-
Comparative Data Analysis
| Metric | Protocol A (Negishi) | Protocol B (Malonate) | Protocol C (Willgerodt) |
| Substrate Scope | Broad (Works on 2-F, 3-F, 4-F) | Limited (Best for 3-F) | Requires Acetyl precursor |
| Cost | High (Pd catalyst, Ligands) | Low (Commodity reagents) | Low |
| Scalability | Medium (Flow chemistry recommended) | High (Batch reactors) | High (Robust thermal process) |
| Atom Economy | Moderate | Poor (Loss of | Moderate |
| Safety Profile | Good (Neutral pH) | Caution (Exothermic deprotonation) | Caution ( |
Process Safety & Critical Control Points
Visualizing the Malonate Process Flow
The following diagram illustrates the critical safety checkpoints for the Malonate Route (Protocol B), which is the most common industrial approach for stable fluoropyridines.
Figure 2: Process flow for Malonate Displacement highlighting thermal and pressure control points.
Hazard Mitigation
-
Fluorine Lability: In Protocol B, if the reaction turns black/tarry, it indicates polymerization of the pyridine via denitrogenation or uncontrolled
at the fluorine position. Corrective Action: Lower temperature, switch to Protocol A. -
Management: Protocol C releases stoichiometric
. Engineering controls must include a scrubber system containing 15-20% NaOH/NaOCl to convert sulfide to sulfate before venting. -
Zinc Activation: In Protocol A, inconsistent initiation of Zinc is a common failure mode. Use of 1,2-dibromoethane or TMSCl as an activator is mandatory for reproducibility.
References
-
Negishi Coupling for Pyridines
-
Fluorination Safety & Scale-up
-
Willgerodt-Kindler Reaction
-
Difluoromethyl Pyridine Synthesis (Related Chemistry)
-
General Process Chemistry for Pyridines
Sources
- 1. benchchem.com [benchchem.com]
- 2. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]
- 3. Negishi Coupling [organic-chemistry.org]
- 4. WERCS Studio - Application Error [assets.thermofisher.com]
- 5. Synthesis of fluorinated acyclic nucleoside phosphonates with 5-azacytosine base moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Negishi-coupling-enabled synthesis of α-heteroaryl-α-amino acid building blocks for DNA-encoded chemical library applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. (PDF) Willgerodt-Kindler reaction at room temperature: Synthesis of thioamides from aromatic aldehydes and cyclic secondary amines [academia.edu]
- 8. A scalable and regioselective synthesis of 2-difluoromethyl pyridines from commodity chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chemrxiv.org [chemrxiv.org]
Application Note: Orthogonal Protecting Group Strategies for 2-Fluoropyridine Carboxylic Acids
Executive Summary & Mechanistic Context
The 2-fluoropyridine motif is a privileged scaffold in modern drug development, frequently utilized to modulate physicochemical properties, metabolic stability, and target binding affinity. However, the synthetic handling of 2-fluoropyridine carboxylic acids (e.g., 2-fluoroisonicotinic acid, 2-fluoronicotinic acid) presents a distinct chemoselectivity challenge.
The highly electronegative fluorine atom positioned ortho to the pyridine nitrogen strongly lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy of the heteroaromatic ring. This electronic activation makes the 2-position exceptionally susceptible to Nucleophilic Aromatic Substitution (SNAr). Quantitative kinetic studies demonstrate that 2-fluoropyridine undergoes SNAr with alkoxide nucleophiles (e.g., sodium ethoxide) approximately 250 to 320 times faster than its 2-chloropyridine counterpart [1].
Consequently, employing standard methyl or ethyl esters to protect the carboxylic acid is a fundamentally flawed strategy. The basic conditions required for their deprotection (e.g., NaOH or LiOH in aqueous methanol) inevitably lead to the nucleophilic displacement of the fluorine atom, yielding unwanted 2-methoxy or 2-hydroxypyridine byproducts [2]. To preserve the integrity of the 2-fluoro substituent, researchers must employ orthogonal protecting groups—such as tert-butyl, allyl, or benzyl esters—that can be cleaved under strictly acidic, neutral (transition-metal catalyzed), or reductive conditions [3].
Strategy Selection Matrix
The selection of an appropriate protecting group depends entirely on the downstream synthetic transformations the molecule must endure. The following table summarizes the parameters of each strategy to ensure the 2-fluoro group remains intact.
| Protecting Group | Protection Reagents | Deprotection Reagents | SNAr Risk Level | Orthogonality & Mechanistic Notes |
| Methyl / Ethyl | MeOH/EtOH, H₂SO₄ | NaOH or LiOH, H₂O/THF | High | Basic conditions readily displace the 2-fluoro group. Highly discouraged. |
| tert-Butyl | Boc₂O, DMAP, t-BuOH | TFA, DCM (1:1) | None | Highly orthogonal. Acidic deprotection entirely avoids nucleophilic attack. |
| Allyl | Allyl alcohol, EDCI, DMAP | Pd(PPh₃)₄, Morpholine | Very Low | Mild, neutral conditions. Morpholine traps the allyl group faster than SNAr occurs. |
| Benzyl | BnOH, EDCI, DMAP | H₂ (1 atm), 10% Pd/C | Low | Reductive cleavage. Must monitor carefully to avoid over-reduction (hydrodefluorination). |
Mechanistic & Workflow Visualizations
Workflow for selecting orthogonal protecting groups for 2-fluoropyridine carboxylic acids.
Mechanistic divergence: SNAr degradation vs. successful orthogonal deprotection.
Experimental Protocols: Self-Validating Systems
Protocol A: tert-Butyl Esterification & Acidic Deprotection (Recommended)
This approach is the most robust for 2-fluoropyridines. It completely removes the need for nucleophiles during the deprotection phase, relying instead on the generation of a stable tert-butyl cation.
Step 1: Protection (Boc₂O Method)
-
Reagents: 2-Fluoropyridine carboxylic acid (1.0 eq), Boc₂O (2.0 eq), DMAP (0.2 eq), tert-butanol (10 volumes).
-
Procedure: Dissolve the carboxylic acid in tert-butanol (a co-solvent like THF can be added if solubility is poor). Add DMAP, followed by the dropwise addition of Boc₂O at 0 °C. Warm to room temperature and stir for 12 hours.
-
Causality: DMAP acts as a nucleophilic catalyst, attacking Boc₂O to form a highly reactive acylpyridinium intermediate. The carboxylic acid attacks this intermediate. The steric bulk of the tert-butyl group prevents unwanted side reactions, and the absence of strong bases prevents SNAr.
-
Validation Check: ¹H NMR of the crude product will show a massive, distinct singlet at ~1.60 ppm (9H) corresponding to the tert-butyl group, and the disappearance of the broad carboxylic acid -OH peak.
Step 2: Deprotection
-
Reagents: Trifluoroacetic acid (TFA), Dichloromethane (DCM).
-
Procedure: Dissolve the tert-butyl ester in DCM (0.1 M). Add an equal volume of TFA at 0 °C. Stir at room temperature for 2-4 hours. Concentrate under reduced pressure.
-
Causality: The strong acid protonates the ester carbonyl, facilitating the cleavage of the C-O bond to form a tert-butyl cation (which subsequently eliminates a proton to become isobutylene gas). Because TFA is non-nucleophilic, the highly electrophilic 2-fluoro position remains entirely unmolested.
-
Validation Check: LC-MS will show the [M-H]⁻ mass of the free acid. ¹⁹F NMR should remain unchanged (typically a multiplet around -68 to -72 ppm), confirming the fluorine atom was not displaced.
Protocol B: Allyl Esterification & Pd-Catalyzed Deprotection
Ideal when the molecule contains other acid-labile groups (e.g., Boc-protected amines) that preclude the use of TFA.
Step 1: Protection
-
Reagents: 2-Fluoropyridine carboxylic acid (1.0 eq), Allyl alcohol (1.5 eq), EDCI·HCl (1.2 eq), DMAP (0.1 eq), DCM.
-
Procedure: Dissolve the acid and allyl alcohol in DCM. Add EDCI and DMAP at 0 °C. Stir at room temperature for 4 hours. Aqueous workup with saturated NH₄Cl.
-
Validation Check: ¹H NMR will reveal the characteristic allyl multiplet at 5.9–6.1 ppm (1H, internal alkene proton) and 5.2–5.4 ppm (2H, terminal alkene protons).
Step 2: Deprotection (Tsuji-Trost Cleavage)
-
Reagents: Pd(PPh₃)₄ (0.05 eq), Morpholine (10.0 eq), anhydrous THF.
-
Procedure: Dissolve the allyl ester in thoroughly degassed THF. Add morpholine, followed by the Pd(0) catalyst. Stir at room temperature for 1-2 hours in the dark.
-
Causality: The Pd(0) catalyst oxidatively adds to the allyl-O bond, forming a π-allyl palladium complex and releasing the carboxylate. Morpholine acts as a scavenger to trap the π-allyl complex. While morpholine is a secondary amine (and thus a nucleophile), at room temperature without prolonged heating, the trapping of the palladium complex is orders of magnitude faster than any background SNAr on the 2-fluoropyridine ring.
-
Validation Check: Complete disappearance of the allyl peaks in ¹H NMR. The aqueous layer from the workup can be acidified to pH 3-4 to precipitate the pure 2-fluoropyridine carboxylic acid.
References
-
Correlating Activation Energy with Relevant Orbital Energy WuXi Biology URL:[Link]
-
Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution Journal of the American Chemical Society (ACS) URL:[Link]
-
Practical and Scalable Installation of Neglected S(VI) Functionality with Applications to the Enantiospecific Synthesis of Pharmaceuticals ChemRxiv URL:[Link]
Troubleshooting & Optimization
Improving yield in alpha-methylation of pyridine acetates
Technical Guide: Optimizing -Methylation of Pyridine Acetates
Doc ID: PYR-MET-001 | Version: 2.4 | Status: Active
Executive Summary: The "Three-Front War"
Methylating ethyl 2-pyridylacetate (or its isomers) is deceptively simple. Unlike standard phenylacetic esters, the pyridine ring introduces a basic nitrogen and an electron-deficient ring system. When you add a base and an electrophile (
-
C-Alkylation (Desired): Attack by the
-carbon enolate. -
N-Alkylation (Fatal impurity): Attack by the pyridine nitrogen (forming pyridinium salts).
-
Self-Condensation (Yield killer): Claisen-type attack of the enolate on unreacted ester.
This guide provides the protocols to win this war, focusing on Lithium Chelation and Kinetic Control .
Core Reaction Pathways (Visualization)
The following diagram maps the competitive landscape of the reaction. Note how the choice of cation (
Figure 1: Mechanistic divergence based on cation selection. Lithium bases favor C-alkylation via chelation.
Critical Protocols & Methodologies
Protocol A: The "Gold Standard" (Lithium Enolate)
Best for: High purity requirements, 2-pyridyl substrates.
Mechanism:
Reagents:
-
Substrate: Ethyl 2-pyridylacetate (1.0 equiv)
-
Base: LDA (Lithium Diisopropylamide) (1.1 equiv)
-
Electrophile: Methyl Iodide (MeI) (1.05 equiv)
-
Solvent: Anhydrous THF
Step-by-Step:
-
Generation of LDA: Charge a flame-dried flask with anhydrous THF and diisopropylamine (1.2 equiv). Cool to -78°C .[1] Add
-BuLi (1.1 equiv) dropwise. Stir for 30 mins. -
Enolization (Critical Step): Add the pyridine acetate (dissolved in minimal THF) slowly down the side of the flask to the LDA solution.
-
Why: You must maintain an excess of base during addition to ensure rapid, complete deprotonation. If you add base to ester, the localized excess of ester will react with the forming enolate (Claisen condensation).
-
-
Chelation Period: Stir at -78°C for 45–60 minutes.
-
Insight: This allows the
to organize into the stable chelated enolate structure.
-
-
Alkylation: Add MeI (1.05 equiv) dropwise.
-
Note: MeI is a "soft" electrophile. If N-methylation persists, switch to Methyl Triflate (MeOTf) or Methyl Tosylate, which are "harder" and react faster with the hard enolate oxygen/carbon than the soft nitrogen.
-
-
Quench: Quench with saturated
while still cold (-78°C to -20°C). Warming up before quenching can trigger condensation.
Protocol B: The N-Oxide Workaround
Best for: 3- or 4-pyridyl substrates where N-chelation is impossible, or if Protocol A yields >10% N-methylated byproducts.
-
Oxidation: Treat pyridine acetate with
-CPBA or Urea-Hydrogen Peroxide (UHP) to form the Pyridine-N-Oxide . -
Alkylation: Perform the standard alkylation (Protocol A or even using
/Acetone). The N-oxide oxygen is not nucleophilic toward MeI, and it activates the -protons, making deprotonation easier. -
Reduction: Reduce the N-oxide back to the pyridine using
(mild) or (if no other reducible groups exist).
Troubleshooting & FAQs
Q1: I am seeing significant N-methylation (pyridinium salt formation). Why?
Diagnosis: The pyridine nitrogen lone pair is competing with the enolate carbon. Fixes:
-
Switch to Lithium: If using NaH or KHMDS, stop. The
and cations are too large/loose to chelate the nitrogen. Use LDA or LiHMDS.[2][3] -
Solvent Polarity: Use pure THF. Avoid HMPA or DMPU, as these solvate the Lithium cation, breaking the protective chelate and exposing the nitrogen [1].
-
Hard/Soft Acid Base (HSAB): Switch electrophiles. MeI is soft. Methyl Triflate is harder and reacts preferentially with the enolate.
Q2: My yield is low due to a "dimer" impurity (Claisen Condensation).
Diagnosis: The enolate reacted with the starting material ester. Fixes:
-
Inverse Addition: Ensure you are adding the Ester to the Base , not Base to Ester. The concentration of unreacted ester must be near zero in the presence of enolate.
-
Temperature: Keep it at -78°C. Claisen condensation has a higher activation energy than deprotonation.
-
Base Quality: Titrate your
-BuLi. If your base is weak, you will have unreacted ester floating around with enolates.
Q3: I cannot separate the product from the starting material.
Diagnosis:
-
Chemical Separation: The starting material is more acidic (
) than the methylated product ( ). You can sometimes wash the organic layer with weak base, but this is risky. -
Distillation: For ethyl esters, fractional distillation under high vacuum is often superior to column chromatography.
Q4: Can I use NaH? It's cheaper.
Answer: Only if you employ Phase Transfer Catalysis (PTC) .
-
Protocol: Toluene, 50% NaOH (aq), TBAB (catalyst), and MeI.
-
Risk: This often leads to significant dialkylation (gem-dimethyl) because the product is constantly re-exposed to the base in the organic phase. This is viable for process scale if you can tolerate/separate the dialkyl impurity, but not recommended for high-purity medicinal chemistry [2].
Comparative Data: Base Selection
| Base | Cation | Risk of Claisen | Risk of N-Alkylation | Recommendation | |
| LDA | 36 | Low (at -78°C) | Low (Chelation) | Primary Choice | |
| LiHMDS | 30 | Very Low | Low | Good alternative if LDA is too basic | |
| NaH | 35 | High | High | Avoid (unless PTC) | |
| KOtBu | 17 | N/A | High | Too weak for complete enolization |
Decision Tree for Optimization
Figure 2: Troubleshooting logic flow for yield optimization.
References
-
Reich, H. J. (2023). Role of HMPA in Lithium Enolate Chemistry. University of Wisconsin-Madison Chemistry Database. [Link]
-
Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer. (Chapter 1: Alkylation of Enolates). [Link]
-
Krapcho, A. P., & Dundulis, E. A. (1980). Alpha-alkylation of 2- and 4-alkylpyridines. Journal of Organic Chemistry. [Link]
-
Jenkins, K., et al. (2015). Flow Synthesis of 2-Methylpyridines via α-Methylation. Molecules. (Discussion on mechanism and side reactions). [Link]
Technical Support Center: Purification of Zwitterionic Fluoropyridine Amino Acids
Welcome to the technical support center for the purification of zwitterionic fluoropyridine amino acids. This guide is designed for researchers, scientists, and drug development professionals who are navigating the unique challenges associated with purifying these valuable compounds. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols grounded in established scientific principles.
Understanding the Challenge: The Nature of Zwitterionic Fluoropyridine Amino Acids
Zwitterionic fluoropyridine amino acids are a unique class of molecules characterized by the presence of both an acidic carboxylic acid group (-COOH) and a basic amino group (-NH2), as well as a fluorinated pyridine ring. This combination of functional groups imparts a specific set of properties that must be understood to develop effective purification strategies.
At a specific pH, known as the isoelectric point (pI), the amino group is protonated (-NH3+) and the carboxylic acid group is deprotonated (-COO-), resulting in a molecule with a net charge of zero.[1][2][3][4] This zwitterionic nature governs the molecule's solubility and its interaction with chromatographic media. The fluorine atoms on the pyridine ring are electron-withdrawing, which lowers the pKa of the pyridine nitrogen, thereby influencing the overall pI of the amino acid.[5]
The key to successful purification lies in manipulating the charge of the molecule by adjusting the pH of the surrounding environment.
Calculating the Isoelectric Point (pI)
The isoelectric point is a critical parameter for developing purification methods, particularly for ion-exchange chromatography. It is the pH at which the amino acid has no net electrical charge.[2][6] For a fluoropyridine amino acid with a non-ionizable side chain, the pI can be estimated by averaging the pKa values of the carboxylic acid group (pKa1) and the amino group (pKa2).[6]
-
pI = (pKa1 + pKa2) / 2
For fluoropyridine amino acids with an additional acidic or basic group (including the pyridine nitrogen), the pI is calculated by averaging the pKa values of the two groups that bracket the neutral zwitterionic form.[7][8]
Purification Strategies & Methodologies
A multi-step approach is often necessary to achieve high purity. The most common techniques are ion-exchange chromatography, reversed-phase chromatography, and recrystallization.
Ion-Exchange Chromatography (IEX)
IEX separates molecules based on their net charge and is a powerful tool for purifying zwitterionic compounds.[9] The choice of IEX resin and buffer pH is paramount.
-
Cation-Exchange Chromatography: At a pH below the pI, the fluoropyridine amino acid will have a net positive charge and will bind to a negatively charged cation-exchange resin (e.g., Dowex 50, Amberlite IR120).
-
Anion-Exchange Chromatography: At a pH above the pI, the amino acid will have a net negative charge and will bind to a positively charged anion-exchange resin.
General IEX Workflow:
Caption: General workflow for ion-exchange chromatography purification.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC separates molecules based on their hydrophobicity.[10] While fluoropyridine amino acids are often polar, the pyridine ring and any alkyl side chains provide some hydrophobic character that can be exploited.
-
Column Choice: Standard C18 columns are a good starting point. For highly polar compounds, consider columns designed for polar analyte retention. Fluorinated phases can also offer unique selectivity for fluorinated analytes.[11][12]
-
Mobile Phase: A typical mobile phase consists of a mixture of water and an organic solvent like acetonitrile or methanol.[10]
-
Ion-Pairing Agents: For zwitterions that are poorly retained, adding an ion-pairing agent like trifluoroacetic acid (TFA) or heptafluorobutyric acid (HFBA) to the mobile phase can significantly improve retention and peak shape.[13] These agents form a neutral ion pair with the charged amino acid, increasing its hydrophobicity.
Recrystallization
Recrystallization is an excellent final purification step to remove minor impurities and obtain a crystalline solid. The key is to find a solvent system where the amino acid has high solubility at an elevated temperature and low solubility at room temperature or below.
-
Solvent Systems: Common solvent systems for amino acids include water-alcohol (methanol, ethanol, isopropanol) mixtures.[14][15][16]
-
pH Adjustment: The solubility of zwitterionic amino acids is often at its minimum at the isoelectric point.[14][15] Therefore, adjusting the pH of the solution to the pI can induce crystallization.
Troubleshooting Guide
This section addresses common issues encountered during the purification of zwitterionic fluoropyridine amino acids in a question-and-answer format.
Ion-Exchange Chromatography (IEX) Problems
Q: My compound is not binding to the ion-exchange column. What could be the problem?
A: This is a common issue and usually points to incorrect pH or ionic strength.
-
Incorrect pH: The pH of your sample and binding buffer must be appropriate to ensure your compound is charged. For cation exchange, the pH should be at least 0.5-1 unit below the pI. For anion exchange, the pH should be at least 0.5-1 unit above the pI.[17] Verify the pI of your compound and measure the pH of your solutions.
-
High Salt Concentration: The ionic strength of your sample may be too high, preventing the compound from binding to the resin. Desalt your sample before loading or dilute it with the binding buffer.
-
Incorrect Resin Choice: Ensure you are using the correct type of resin (cation or anion exchanger) for the pH at which you are working.
Q: I have very low recovery of my compound after elution from the IEX column.
A: Low recovery can be due to several factors.
-
Irreversible Binding: The compound may be binding too strongly to the resin. Try a steeper salt gradient or a more significant pH change during elution.
-
Precipitation on the Column: Zwitterionic compounds can have low solubility, especially near their pI. If the pH of your elution buffer brings the compound close to its pI, it may precipitate on the column. Ensure your elution conditions maintain the solubility of your compound.
-
Compound Instability: The pH of the elution buffer may be causing degradation of your compound. Analyze the flow-through and wash fractions to see if the compound is eluting prematurely.
Sources
- 1. How to Calculate the Isoelectric Point of Amino Acids? | MtoZ Biolabs [mtoz-biolabs.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. orgosolver.com [orgosolver.com]
- 4. Zwitterions and Amino Acids [aqion.de]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Isoelectric Point Calculation | Formula & Equation - Lesson | Study.com [study.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. How do I calculate isoelectric points? | AAT Bioquest [aatbio.com]
- 9. chromtech.com [chromtech.com]
- 10. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Reversed Phase Ion Pair Chromatography in Amino Acid Analysis - Creative Proteomics [creative-proteomics.com]
- 14. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]
- 15. researchgate.net [researchgate.net]
- 16. bibliotecadigital.ipb.pt [bibliotecadigital.ipb.pt]
- 17. cytivalifesciences.com [cytivalifesciences.com]
Technical Support Center: Preventing Defluorination During Hydrolysis of Pyridine Esters
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the saponification of fluorinated pyridine esters. While standard basic hydrolysis (e.g., LiOH, NaOH) is a staple in drug development, applying these conditions to electron-deficient fluoropyridines often destroys the substrate.
This guide provides a deep dive into the causality of this side reaction and offers field-proven, self-validating protocols to achieve orthogonal ester cleavage without compromising your fluorine substituents.
Troubleshooting Guide: Decision Matrix for Ester Cleavage
Before diving into the specific methodologies, consult this decision matrix to select the most appropriate reagent system for your specific substrate.
| Reagent System | Primary Mechanism | Optimal Temp (°C) | SNAr Risk | Substrate Scope & Limitations |
| LiOH / H₂O / THF | Standard Saponification | 0 – 25 | High | Poor for fluoropyridines; leads to hydroxypyridines. |
| Me₃SnOH / DCE | Lewis Acid Coord. / Mild Hydrolysis | 70 – 80 | None | Excellent (Methyl, Ethyl, Benzyl); requires acidic workup. |
| KOSiMe₃ / THF | Silanolate Nucleophilic Cleavage | 25 | Low | Good; incompatible with highly acidic protons (e.g., phenols). |
| LiI / Pyridine | Sₙ2 Dealkylation | 115 (Reflux) | None | Strictly limited to Methyl Esters; requires high heat. |
| Pig Liver Esterase | Enzymatic Hydrolysis | 37 (pH 7.0) | None | Highly substrate-dependent; requires aqueous buffer. |
Frequently Asked Questions & Mechanistic Insights
Q1: Why does standard LiOH hydrolysis destroy my fluoropyridine substrate?
The Causality: Pyridine is an inherently electron-deficient aromatic ring. When you introduce a highly electronegative fluorine atom, it withdraws electron density via induction, making the adjacent aromatic carbons exceptionally electrophilic.
Hydroxide (OH⁻) is a "hard" and aggressive nucleophile. During standard saponification, instead of exclusively attacking the ester carbonyl, the hydroxide ion attacks the highly electrophilic C-F carbon. This forms a stabilized Meisenheimer complex. Because fluoride is an excellent leaving group in Nucleophilic Aromatic Substitution (SNAr), it is rapidly expelled, leaving you with a defluorinated hydroxypyridine (or its pyridone tautomer) side product. To prevent this, you must avoid the presence of free, highly nucleophilic hydroxide ions in solution.
Fig 1: Logical pathway of basic SNAr defluorination vs. selective tin-mediated ester cleavage.
Q2: What is the most reliable chemical method to hydrolyze the ester without triggering SNAr?
The Solution: Trimethyltin hydroxide (Me₃SnOH) is the gold standard for this exact problem[1]. Developed by Nicolaou and co-workers, this reagent acts as a neutral, mild hydroxide source.
The Causality: The tin atom acts as a Lewis acid, selectively coordinating to the ester's carbonyl oxygen. This coordination activates the carbonyl and allows for the intramolecular delivery of the hydroxide ligand directly to the ester carbon. Because the hydroxide is never "free" in solution, the SNAr pathway at the fluorinated aromatic ring is completely bypassed.
Protocol 1: Me₃SnOH-Mediated Hydrolysis Self-Validating Note: The acidic workup in Step 5 is critical. It protonates the resulting carboxylate and forces the toxic trimethyltin byproducts into the aqueous layer.
-
Preparation: Dissolve the fluoropyridine ester (1.0 equiv) in anhydrous 1,2-dichloroethane (DCE) to a concentration of 0.1 M.
-
Reagent Addition: Add Trimethyltin hydroxide (Me₃SnOH) (3.0 to 5.0 equiv). Safety: Organotin compounds are highly toxic; handle exclusively in a fume hood.
-
Reaction: Seal the vessel and heat the mixture to 70–80 °C for 4–12 hours. Monitor conversion via LC-MS.
-
Concentration: Cool the reaction to room temperature and concentrate under reduced pressure to remove the DCE.
-
Workup: Partition the crude residue between Ethyl Acetate (EtOAc) and 5% aqueous KHSO₄ (or 1M HCl).
-
Isolation: Extract the aqueous layer with EtOAc, combine the organic layers, dry over Na₂SO₄, and concentrate to yield the pure carboxylic acid.
Fig 2: Step-by-step experimental workflow for Me3SnOH-mediated ester hydrolysis.
Q3: I cannot use toxic organotin reagents in my workflow. Are there metal-free or less toxic alternatives?
The Solution: Yes. Depending on your ester type, you have two excellent alternatives: Potassium trimethylsilanolate (KOSiMe₃)[2] or Lithium Iodide (LiI)[3].
Option A: Potassium Trimethylsilanolate (KOSiMe₃) KOSiMe₃ acts as a bulky hydroxide surrogate. Its steric bulk favors nucleophilic attack at the exposed ester carbonyl over the sterically hindered aromatic ring, drastically reducing SNAr[2]. Protocol 2: KOSiMe₃ Cleavage
-
Dissolve the ester (1.0 equiv) in anhydrous THF (0.2 M) under an inert atmosphere (N₂ or Ar).
-
Add KOSiMe₃ (1.2 to 2.0 equiv) in one portion.
-
Stir at room temperature for 2–16 hours.
-
Quench the reaction by adding 1M HCl until the pH reaches ~3.0.
-
Extract with EtOAc, dry over Na₂SO₄, and concentrate.
Option B: Lithium Iodide in Pyridine (Krapcho-style Dealkylation) Limitation: This method is strictly for methyl esters. The Causality: Instead of attacking the carbonyl, the iodide ion acts as a "soft" nucleophile and attacks the ester's methyl group via an Sₙ2 mechanism. This completely ignores the electrophilic C-F bond on the pyridine ring[3]. Protocol 3: LiI Sₙ2 Dealkylation
-
Dissolve the methyl ester (1.0 equiv) in anhydrous pyridine (0.2 M).
-
Add anhydrous Lithium Iodide (LiI) (3.0 to 5.0 equiv).
-
Heat the mixture to reflux (~115 °C) for 12–24 hours.
-
Cool to room temperature, dilute with EtOAc, and wash extensively with 1M HCl to remove the pyridine solvent.
-
Extract, dry, and concentrate to isolate the carboxylic acid.
Q4: My substrate has multiple sensitive functional groups (e.g., epoxides, chiral centers). How can I achieve completely neutral hydrolysis?
The Solution: Enzymatic hydrolysis. Using enzymes like Pig Liver Esterase (PLE) or Candida antarctica Lipase B (CALB) provides exquisite chemoselectivity. Because these reactions are run in phosphate buffers at pH 7.0 and 37 °C, the thermodynamic driving force for SNAr is completely eliminated. While highly effective, be aware that enzymatic recognition is heavily dependent on the steric environment of your specific substrate.
References
-
Nicolaou, K. C., Estrada, A. A., Zak, M., Lee, S. H., & Safina, B. S. (2005). "A mild and selective method for the hydrolysis of esters with trimethyltin hydroxide." Angewandte Chemie International Edition, 44(9), 1378-1382. URL:[Link]
-
Lovrić, M., et al. (2007). "Scope and limitations of sodium and potassium trimethylsilanolate as reagents for conversion of esters to carboxylic acids." Croatica Chemica Acta, 80(1), 109-115. URL: [Link]
-
ACS GCI Pharmaceutical Roundtable. (2026). "Metal Iodide/Chloride Salts." Reagent Guides. URL:[Link]
Sources
Technical Support Center: Solubility Strategies for 2-(2-Fluoropyridin-4-yl)propanoic Acid
Ticket ID: SOL-FPPA-001 Subject: Troubleshooting solubility profiles in non-polar media (Hexane, Toluene, Heptane) Assigned Specialist: Senior Application Scientist, Chemical Process Development
Part 1: Executive Summary & Core Directive
The Issue: Users frequently report that 2-(2-Fluoropyridin-4-yl)propanoic acid (FPPA) exhibits extremely poor solubility in non-polar solvents (e.g., hexane, heptane, toluene), often resulting in "oiling out," gumming, or failure to dissolve even at reflux.
The Root Cause: This behavior is dictated by intermolecular hydrogen bonding . In non-polar solvents, carboxylic acids form stable cyclic dimers with high lattice energies. Furthermore, the 2-fluoropyridine moiety introduces a dipole moment that resists solvation by non-polar London dispersion forces.
Immediate Resolution Strategy: Do not attempt to dissolve pure FPPA in 100% non-polar solvents.
-
For Recrystallization: Use a Cosolvent System (e.g., Toluene/THF or Heptane/Ethyl Acetate).
-
For Extraction: Switch to Dichloromethane (DCM) or Ethyl Acetate (EtOAc) .
-
For Reaction Media: If a non-polar environment is strictly required, derivatize the acid to an ester or use a phase transfer catalyst .
Part 2: Technical Deep Dive (The "Why")
To solve the solubility problem, we must understand the competition between Lattice Energy and Solvation Energy .
The Dimerization Trap
In non-polar solvents (dielectric constant
-
Mechanism: The carbonyl oxygen of one molecule accepts a proton from the hydroxyl group of another.
-
Consequence: This effectively doubles the molecular weight and creates a rigid, non-polar "shielded" core that refuses to interact with the solvent, leading to precipitation or oiling out.
The Fluorine Effect (Electronic Modulation)
The fluorine atom at the C2 position of the pyridine ring significantly alters the electronics compared to a standard pyridine propionic acid.
-
Basicity Reduction: The electronegative fluorine withdraws electron density, lowering the pKa of the pyridine nitrogen to ~0.8 (compared to ~5.2 for unsubstituted pyridine) [1].
-
Impact: The molecule is less zwitterionic than non-fluorinated analogs. It behaves primarily as a polar organic acid. While this theoretically improves organic solubility, the high polarity of the C-F bond creates a dipole that non-polar solvents (like hexane) cannot stabilize.
Visualization of the Solubility Failure
The following diagram illustrates why non-polar solvents fail to dissolve FPPA and how cosolvents break the lattice.
Caption: Figure 1. Mechanism of solubility failure in non-polar solvents vs. solubilization via cosolvents.
Part 3: Troubleshooting Protocols
Protocol A: Recrystallization (Solving "Oiling Out")
If you are trying to purify FPPA using non-polar solvents and obtaining a sticky gum, follow this "Anti-Solvent" protocol.
Objective: Controlled crystallization using a Solvent/Anti-Solvent pair.
| Parameter | Recommended Specification |
| Primary Solvent (Good) | THF, Ethyl Acetate, or Acetone |
| Anti-Solvent (Bad) | Hexane, Heptane, or Toluene |
| Ratio (Start) | 1:3 (Solvent : Anti-Solvent) |
Step-by-Step:
-
Dissolution: Dissolve crude FPPA in the minimum amount of Primary Solvent at 40°C. Ensure it is fully dissolved.
-
Filtration: Filter while warm to remove insoluble particulates.
-
Seeding: Add a seed crystal of pure FPPA (if available). If not, scratch the glass side.
-
Anti-Solvent Addition: slowly add the Anti-Solvent dropwise with vigorous stirring until a slight turbidity persists.
-
Cooling: Allow the mixture to cool to room temperature slowly (wrap flask in foil/towel). Then move to 4°C.
-
Critical: Rapid cooling promotes oiling out. Slow cooling promotes crystal growth.
-
Protocol B: Reactive Extraction (Workup)
Do not use non-polar solvents to extract FPPA from an aqueous reaction mixture.
Correct Workflow:
-
Acidify: Adjust aqueous layer pH to ~3.0 (below the pKa of the carboxylic acid, typically ~4.5).
-
Extract: Use Ethyl Acetate or DCM (3x).
-
Note: If using DCM, the organic layer is on the bottom.
-
-
Wash: Wash organic layer with Brine (sat. NaCl) to remove trapped water.
-
Dry: Dry over anhydrous
or .
Part 4: Decision Matrix & FAQ
Use the following logic flow to determine the correct solvent system for your specific application.
Caption: Figure 2. Decision Matrix for Solvent Selection.
Frequently Asked Questions (FAQ)
Q1: Why does my product turn into an oil when I add Hexane? A: This is called "oiling out." It happens when the solute–solute attraction is stronger than the solute–solvent attraction, but the mixture is too hot or cooled too fast to form an ordered crystal lattice.
-
Fix: Re-dissolve by heating, add a small amount of your polar cosolvent (EtOAc/THF), and cool much more slowly.
Q2: Can I use Toluene as a solvent for Friedel-Crafts reactions with this acid? A: Pure toluene will likely not dissolve the acid effectively at low temperatures.
-
Fix: If the reaction tolerates it, use Chlorobenzene or Dichloromethane , which have better solubility profiles for polar aromatics. Alternatively, convert the acid to an Acid Chloride first (using Thionyl Chloride), which will be significantly more soluble in toluene [2].
Q3: What is the pKa of the pyridine nitrogen in this molecule? A: The pKa of the 2-fluoropyridine nitrogen is approximately 0.8 [1]. This is significantly lower than unsubstituted pyridine (~5.2). This means the nitrogen is not protonated at neutral pH, and the molecule's solubility is dominated by the carboxylic acid functionality.
References
-
PubChem. (2025).[1] 2-Fluoropyridine: Chemical and Physical Properties. National Library of Medicine. Retrieved from [Link]
-
Tsivintzelis, I., et al. (2017). Dimerization of Carboxylic Acids: An Equation of State Approach. Journal of Physical Chemistry B. Retrieved from [Link][2]
-
Chemistry LibreTexts. (2022). Physical Properties of Carboxylic Acids. Retrieved from [Link]
Sources
Technical Support Center: Palladium Remediation in Fluoropyridine Synthesis
Welcome to the Process Chemistry Technical Support Center. This guide addresses one of the most persistent bottlenecks in pharmaceutical manufacturing: removing residual palladium (Pd) from fluoropyridine intermediates following cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).
Fluoropyridines possess unique electronic properties. The strong inductive effect of the fluorine atom(s) combined with the coordinating ability of the pyridine nitrogen often creates highly stable, soluble Pd-API complexes. Standard workups frequently fail to disrupt these complexes, leaving Pd levels well above regulatory limits. This guide provides causality-driven troubleshooting, validated protocols, and regulatory context to help you achieve <10 ppm Pd in your final Active Pharmaceutical Ingredients (APIs).
Part 1: Diagnostic & Remediation Workflow
Before diving into specific troubleshooting, it is critical to map out the remediation strategy. The workflow below illustrates the decision tree for selecting a palladium removal method based on scale and coordination complexity.
Strategic workflow for diagnosing and executing palladium removal from fluoropyridines.
Part 2: Troubleshooting & FAQs
Q1: Why is my standard silica-thiol (Si-Thiol) scavenger failing to reduce Pd below 500 ppm in my 2-fluoro-3-aminopyridine intermediate?
A: The failure of Si-Thiol in this context is a classic thermodynamic competition issue. 2-Fluoro-3-aminopyridines act as bidentate ligands, strongly chelating Pd(II) species. If the binding affinity (
Q2: We are scaling up a Suzuki-Miyaura coupling to 50 kg. Solid scavengers are becoming cost-prohibitive. What is a scalable, liquid-phase alternative for fluoropyridines?
A: For large-scale manufacturing, liquid-liquid extraction using aqueous alkali metal bisulfite (e.g.,
Q3: What are the regulatory limits for Palladium, and how do I calculate my intermediate specification? A: Under4 [4], Palladium is classified as a Class 2B elemental impurity. It must be controlled if intentionally added during the synthesis. The Permitted Daily Exposure (PDE) limits for Pd are:
-
Oral: 100 µ g/day
-
Parenteral: 10 µ g/day
-
Inhalation: 1 µ g/day
To calculate the concentration limit (in ppm) for your final API, use the formula: Limit (ppm) = PDE (µg/day) / Maximum Daily Dose (g/day). For a 10 g/day oral dose, the API limit is 10 ppm. Intermediates can have higher specifications (e.g., 50-100 ppm) only if downstream crystallization or purification steps demonstrate a validated, consistent purge factor.
Part 3: Quantitative Scavenger Selection Data
When selecting a scavenger, matching the functional group to the oxidation state and coordination environment of the palladium is essential.
| Scavenger Type | Support Matrix | Active Ligand | Typical Equivalents | Optimal Temp | Best Application Profile |
| Si-Thiol | Silica | 1-Propanethiol | 4 - 10 | 20 - 40 °C | General Pd(0)/Pd(II) removal, non-chelating APIs. |
| MP-TMT | Polystyrene | 2,4,6-Trimercaptotriazine | 3 - 5 | 20 - 60 °C | Strong API-Pd chelates, restricted volumes, high affinity. |
| Si-Thiourea | Silica | Thiourea | 4 - 8 | 20 - 50 °C | Pd(II) complexes, highly polar solvent systems. |
| Aqueous | Liquid Phase | Sodium Bisulfite | 10 - 20 | 60 - 90 °C | Large-scale process chemistry, cost-sensitive manufacturing. |
Part 4: Self-Validating Experimental Protocols
Protocol A: Solid-Supported Scavenger Screening (Small to Mid-Scale)
Causality: This protocol uses parallel screening to identify the optimal scavenger before committing an entire batch. It is a self-validating system because it directly compares the treated samples against an untreated control using Inductively Coupled Plasma Mass Spectrometry (ICP-MS), ensuring the observed Pd drop is due to the scavenger and not precipitation or non-specific vessel binding.
-
Preparation: Dissolve the crude fluoropyridine intermediate in a compatible solvent (e.g., THF, Toluene, or DCM) to a concentration of 0.1 M.
-
Control Baseline: Take a 1.0 mL aliquot as the "Untreated Control", evaporate the solvent, and prepare the solid for baseline ICP-MS analysis.
-
Distribution: Distribute 5.0 mL aliquots of the stock solution into parallel reaction vials.
-
Scavenger Addition: Add 5 molar equivalents (relative to the theoretical maximum Pd catalyst loading) of different scavengers (e.g., MP-TMT, Si-Thiol, Si-Thiourea) to separate vials.
-
Kinetic Agitation: Agitate the vials at 40 °C for 4 to 16 hours. (Note: Silica matrices do not swell, but polystyrene matrices require adequate solvent volume to allow the polymer pores to expand and expose the active sites).
-
Separation: Filter the mixtures through a 0.45 µm PTFE syringe filter to remove the solid scavengers.
-
Validation: Concentrate the filtrates, dry under vacuum, and analyze the residual solid via ICP-MS. Select the scavenger that achieves the target <10 ppm Pd.
Protocol B: High-Temperature Aqueous Bisulfite Wash (Process Scale)
Causality: Heat increases the kinetic rate of ligand exchange, while the high concentration of bisulfite drives the thermodynamic equilibrium toward the formation of a water-soluble palladium-sulfite complex, breaking the Pd-fluoropyridine bond.
-
Pre-filtration: Following the cross-coupling reaction, perform a polish filtration of the crude mixture through Celite at 65 °C to remove precipitated Pd(0) black and insoluble inorganic salts.
-
Transfer: Transfer the organic filtrate (e.g., in toluene) to a jacketed reactor.
-
Reagent Addition: Add an equal volume of 20% to 50% (w/w) aqueous sodium bisulfite (
) solution. Adjust the aqueous phase pH to between 5.5 and 6.0. -
Thermal Extraction: Heat the biphasic mixture to 80 °C and agitate vigorously for 6 hours.
-
Phase Separation: Stop agitation and allow the phases to separate at 80 °C. (Crucial: Maintaining high temperature prevents the fluoropyridine intermediate from crystallizing out of the organic phase and keeps the Pd-sulfite complex fully dissolved in the aqueous phase).
-
Recovery: Drain the heavy aqueous phase (containing the Pd). Wash the organic phase once with warm water, separate, and proceed to crystallization. Submit a dried sample of the organic phase for ICP-MS validation.
References
- Title: Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry Source: Organic Process Research & Development - ACS Publications URL
- Title: Biotage® MP-TMT | Palladium scavenger Source: Biotage URL
- Title: WO2014093566A1 - An improved process for the removal of palladium from 4-amino-3-halo-5-fluoro-6-(aryl)
- Title: Guideline for Elemental Impurities Q3D(R2)
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. biotage.com [biotage.com]
- 3. WO2014093566A1 - An improved process for the removal of palladium from 4-amino-3-halo-5-fluoro-6-(aryl) pyridine-2-carboxylates and 4-amino-3-halo-6-(aryl)pyridine-2-carboxylates - Google Patents [patents.google.com]
- 4. database.ich.org [database.ich.org]
Technical Support Center: Decarboxylation of Pyridine Acetic Acid Derivatives
Introduction: The "Zwitterionic Trap"
Welcome to the technical guide for handling pyridine acetic acid derivatives. If you are here, you are likely facing one of two extremes: either your decarboxylation reaction (e.g., from a malonate precursor) is stalling, or—more commonly—your desired product is vanishing into a puff of CO₂, leaving you with a simple methyl-pyridine (picoline) byproduct.
The core challenge lies in the electronic nature of the pyridine ring . Unlike phenylacetic acid, pyridine acetic acids (specifically the 2- and 4-isomers) possess a basic nitrogen atom that can facilitate a "suicide mechanism" via zwitterion formation. Understanding this mechanism is the prerequisite for troubleshooting.
Mechanistic Insight: Why is my product unstable?
For 2- and 4-pyridylacetic acids, the zwitterionic form (where the carboxylic proton transfers to the pyridine nitrogen) creates an extremely labile intermediate. The positive charge on the nitrogen acts as an electron sink, stabilizing the developing negative charge on the
3-Pyridylacetic acid is significantly more stable because the nitrogen is not in conjugation with the
Module 1: Diagnostic & Troubleshooting (Q&A)
Category A: Unwanted Decarboxylation (Product Loss)
Q1: I synthesized 2-pyridylacetic acid via acid hydrolysis of the nitrile, but after rotary evaporation, I only recovered 2-picoline. What happened? Diagnosis: You likely concentrated the free acid or the zwitterion under heat. Root Cause: The free acid of 2-pyridylacetic acid decarboxylates spontaneously at temperatures as low as 80–90°C, and even lower in solution if the pH allows zwitterion formation (pH 4–6). Corrective Protocol:
-
Never isolate the free acid unless absolutely necessary and kept cold (<0°C).
-
Isolate as the Hydrochloride Salt: The protonated pyridine nitrogen (pyridinium) prevents the initial proton transfer from the carboxyl group, shutting down the zwitterionic pathway.
-
Action: Add excess HCl (gas or concentrated aqueous) before concentration. Evaporate water/acid under reduced pressure at
.
-
-
Isolate as an Ester: If the acid is an intermediate, convert it immediately to an ester (e.g., MeOH/HCl) for purification.
Q2: My LC-MS shows the product peak during the reaction, but it disappears during the basic workup (extraction at pH 7-8). Diagnosis: Base-catalyzed decarboxylation via the anionic pathway. Root Cause: While the zwitterion is the primary culprit in neutral media, the carboxylate anion can also decarboxylate if the pyridine ring is highly electron-deficient (e.g., with additional EWGs like -NO₂ or -CF₃). Corrective Protocol:
-
Avoid Neutral/Basic Workups: Do not neutralize to pH 7. Keep the aqueous phase acidic (pH 1–2) and extract impurities with organic solvent. Then, lyophilize the aqueous phase to obtain the salt.
-
Use Ion Exchange: If you must remove salts, use a cation exchange resin, but elute with ammonia/methanol only if you can keep the temperature near 0°C.
Category B: Incomplete Decarboxylation (Synthesis Issues)
Q3: I am trying to decarboxylate diethyl 2-(pyridin-2-yl)malonate to get the acetic acid derivative using Krapcho conditions (LiCl/DMSO), but the reaction is sluggish. Diagnosis: Inefficient demethoxycarbonylation due to lack of water or temperature issues. Root Cause: The Krapcho reaction requires water to hydrolyze the intermediate ester/enolate.[1] Anhydrous LiCl/DMSO only facilitates the attack of chloride on the alkyl group (usually methyl). Ethyl esters are much slower than methyl esters in Krapcho conditions. Corrective Protocol:
-
Switch Esters: If possible, start with the dimethyl malonate; the methyl group is removed much faster by nucleophilic attack (
) of the chloride ion. -
Add Water: Add 1–2 equivalents of water to the DMSO mixture to facilitate hydrolysis/decarboxylation.
-
Microwave Assistance: Microwave irradiation (140–160°C, 10–20 min) is far superior to thermal reflux for pyridine derivatives, as it minimizes the time the unstable product spends at high heat.
Module 2: Critical Experimental Workflows
Workflow 1: Safe Isolation of 2-Pyridylacetic Acid Hydrochloride
Use this protocol to stabilize the product for storage.
-
Hydrolysis: Dissolve the precursor (nitrile or ester) in 6M HCl (10 mL/g).
-
Reaction: Reflux for 2–4 hours. Monitor by HPLC (acidic mobile phase).
-
Concentration (Critical):
-
Cool to room temperature.
-
Evaporate on a rotary evaporator with a bath temperature < 45°C .
-
Do not distill to dryness if oil bath is hot.
-
-
Azeotropic Drying: Add toluene or acetonitrile to the residue and re-evaporate to remove traces of water and HCl.
-
Crystallization: Triturate the residue with anhydrous acetone or ether. The hydrochloride salt usually precipitates as a stable white solid.
-
Storage: Store in a desiccator at -20°C.
Workflow 2: One-Pot Decarboxylation-Esterification
Use this if you need the methyl ester product, avoiding the unstable free acid entirely.
-
Starting Material: Pyridyl-malonate or cyanoacetate.
-
Decarboxylation: Heat in DMSO with LiCl and 1 equiv
at 120°C until evolution ceases. -
Direct Esterification:
-
Cool to room temperature.
-
Pour the mixture into excess Methanol/HCl (or Acetyl Chloride in Methanol).
-
Stir for 2–12 hours.
-
-
Workup: Neutralize with solid
(cold), extract with EtOAc, and concentrate.
Module 3: Visualizing the Instability
The following diagram illustrates the mechanistic bifurcation between stability (Salt) and degradation (Zwitterion).
Figure 1: The "Zwitterionic Trap" mechanism. Acidic conditions lock the molecule in the stable salt form, while neutral conditions trigger rapid decarboxylation via the ylide intermediate.
Module 4: Comparative Stability Data
The position of the nitrogen atom dictates the stability of the acetic acid derivative. Use this table to predict the difficulty of your synthesis.
| Derivative | Stability | Decarboxylation Temp ( | Mechanism | Recommended Storage |
| 2-Pyridylacetic acid | Very Low | ~80–90°C (spontaneous in soln) | Zwitterion | HCl Salt (Strict) |
| 3-Pyridylacetic acid | High | > 150°C | Non-zwitterionic | Free Acid or Salt |
| 4-Pyridylacetic acid | Low | ~100°C | Zwitterion | HCl Salt |
| 2-Py-CH(R)-COOH | Moderate | Variable | Steric hindrance slows | Ester or Salt |
References
-
Dunn, G. E., et al. (1972).[2] "Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution." Canadian Journal of Chemistry.[2] Link[2]
-
Krapcho, A. P. (1982).[3] "Synthetic Applications of Dealkoxycarbonylations of Malonate Esters,
-Keto Esters, -Cyano Esters and Related Compounds in Dipolar Aprotic Media." Synthesis. Link -
Katritzky, A. R., et al. (2010). "Tautomerization and decarboxylation of 2,2-di(pyridin-2-yl)acetic acid." Journal of Molecular Structure. Link
-
Johnson, T. C., & Marsden, S. P. (2022). "Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids." The Journal of Organic Chemistry. Link
-
Reeves, J. T., et al. (2008).[4] "General Method for the Synthesis of Trifluoromethyl Ketones." The Journal of Organic Chemistry. Link
Sources
Technical Support Center: Chiral Resolution of 2-(2-Fluoropyridin-4-yl)propanoic Acid
Ticket ID: #CHIRAL-FPPA-001 Status: Open Knowledge Base Subject: Method Development & Troubleshooting for Amphoteric Aryl-Propanoic Acids[1]
Executive Summary & Molecule Analysis
User Query: "I am attempting to separate the enantiomers of 2-(2-fluoropyridin-4-yl)propanoic acid. Standard 'profen' methods (Hexane/IPA/TFA) are resulting in severe peak tailing and poor resolution.[1] How do I optimize this?"
Technical Diagnosis: The difficulty arises from the amphoteric (zwitterionic) nature of your molecule. Unlike standard profens (e.g., Flurbiprofen, Ibuprofen) which are purely acidic, your target contains a basic pyridine ring.
-
The Acid (Propanoic tail): pKa ~4.5.
-
The Base (2-Fluoropyridine): The fluorine atom at the 2-position is electron-withdrawing, lowering the pyridine nitrogen's basicity (pKa ~0.5 - 2.0) compared to unsubstituted pyridine (pKa ~5.2).[1] However, it remains basic enough to interact with residual silanols on the silica support, causing tailing.
The Solution: You must employ a "Dual-Additive" strategy or a specific pH-controlled Reversed Phase method to suppress ionization of the acid while simultaneously masking silanol interactions with the pyridine.
Recommended Experimental Protocols
We recommend a tiered screening approach.[1] Start with Method A (most robust), then move to Method B if solubility or MS-compatibility is required.
Method A: Immobilized Normal Phase (The Industry Standard)
Best for: Robustness, scale-up, and preventing "memory effects."
| Parameter | Specification | Reasoning |
| Column | Chiralpak IA or Chiralpak IC (Immobilized Amylose/Cellulose) | Immobilized phases allow the use of "forbidden" solvents (DCM, THF) if solubility is poor. |
| Mobile Phase | n-Hexane / Ethanol / TFA / DEA (90 : 10 : 0.1 : 0.[1][2][3][4]1) | Critical: The 1:1 molar ratio of Trifluoroacetic Acid (TFA) and Diethylamine (DEA) forms an in-situ salt that masks silanols (for the pyridine) and suppresses acid ionization. |
| Flow Rate | 1.0 mL/min | Standard.[1][5][6] |
| Temp | 25°C | Lower temperature often improves chiral selectivity ( |
| Detection | UV @ 260 nm | The fluoropyridine ring has strong absorption here.[1] |
Method B: Acidic Reversed Phase
Best for: LC-MS compatibility (replace phosphate with formic acid) and aqueous solubility.
| Parameter | Specification | Reasoning |
| Column | Chiralpak IG-3 or Chiralpak IA-3 (3 µm particle size) | 3 µm phases offer higher theoretical plates for difficult separations.[1] |
| Mobile Phase | A: 20 mM H₃PO₄ (pH ~2.0)B: AcetonitrileIsocratic: 60% A / 40% B | Low pH ensures the carboxylic acid is protonated (neutral, |
| Flow Rate | 0.5 - 0.8 mL/min | Optimized for 3 µm columns.[1] |
Decision Logic & Workflow (DOT Diagram)
The following flowchart illustrates the decision-making process for method development based on your specific observations (Tailing vs. No Resolution).
Caption: Workflow for selecting between Normal Phase (NP) and Reversed Phase (RP) based on solubility and peak shape artifacts.
Troubleshooting Guide (FAQ)
Q1: Why do I see a "negative" dip or system peak when using the TFA/DEA mixture?
-
Diagnosis: This is the "vacancy peak" caused by the equilibrium of the TFA-DEA salt in the mobile phase.
-
Fix: It usually elutes at the dead time (
). If it interferes with your analyte, adjust the Ethanol % slightly to shift your analyte peaks away from the void volume.
Q2: My peaks are splitting (doublet) even for the pure enantiomer.
-
Diagnosis: This often indicates on-column racemization or aggregation .[1] However, for this molecule, it is likely "sample solvent mismatch."
-
Fix: Ensure your sample is dissolved in the mobile phase.[1] If you dissolve in 100% EtOH and inject into 90% Hexane, the solvent strength mismatch causes peak distortion. Dissolve in the Mobile Phase.
Q3: Can I use Chiralpak AD-H or OD-H?
-
Diagnosis: Yes, these are the "coated" versions of IA and IC.
-
Warning: You cannot use DCM, THF, or Ethyl Acetate on these columns, or you will strip the stationary phase. Stick strictly to Hexane/Ethanol/IPA.[1] Also, coated columns are more sensitive to "memory effects" from basic additives.[1] Dedicate the column to this method if possible.
Q4: The retention times are shifting day-to-day.
-
Diagnosis: Volatility of TFA/DEA.[1] TFA evaporates faster than DEA, slowly making the mobile phase more basic.[1]
-
Fix: Prepare fresh mobile phase daily. Keep the solvent bottle capped tightly.[1]
References
-
Daicel Chiral Technologies. Instruction Manual for Immobilized CHIRALPAK® IA, IB, IC.
-
Matarashvili, I., et al. (2013). "HPLC separation of enantiomers of chiral arylpropionic acid derivatives using polysaccharide-based chiral columns."[1][7] Journal of Separation Science.[1][7]
-
Sigma-Aldrich. Chiral Resolution of Flurbiprofen and Ketoprofen Enantiomers (Application Note).[1][8]
-
Phenomenex. Chiral HPLC Separations: A Guide to Column Selection and Method Development.
Sources
- 1. phx.phenomenex.com [phx.phenomenex.com]
- 2. Chiral separation of flurbiprofen enantiomers by preparative and simulated moving bed chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. chiraltech.com [chiraltech.com]
- 7. HPLC separation of enantiomers of chiral arylpropionic acid derivatives using polysaccharide-based chiral columns and normal-phase eluents with emphasis on elution order - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chiral resolution of flurbiprofen and ketoprofen enantiomers by HPLC on a glycopeptide-type column chiral stationary phase. | Sigma-Aldrich [sigmaaldrich.com]
Handling moisture sensitivity in fluoropyridine Grignard reactions
Topic: Handling Moisture Sensitivity & Instability in Fluoropyridylmagnesium Reagents
User Guide Overview
Welcome to the Advanced Organometallics Support Hub. You are accessing this guide because you are likely encountering low yields, failed initiations, or "tarring" when attempting to synthesize or utilize fluoropyridylmagnesium reagents.
The Core Challenge: Fluoropyridines are uniquely unforgiving. The electron-deficient nature of the pyridine ring makes the resulting Grignard reagent thermally unstable (prone to pyridyne formation and polymerization) and highly susceptible to protonation by even trace moisture (ppm levels). Unlike standard phenyl Grignards, a fluoropyridyl Grignard cannot simply be "refluxed until complete."
This guide prioritizes the Magnesium-Halogen Exchange method (using iPrMgCl·LiCl) over direct insertion, as it is the industry standard for maximizing safety and yield with these sensitive substrates.
Module 1: Critical Preparation Protocols (The "Dry & Cold" Standard)
Q: Why is my reaction failing despite using "anhydrous" solvents from the bottle?
Technical Insight: "Anhydrous" seals are often compromised after the first puncture. For fluoropyridyl Grignards, water content >50 ppm is catastrophic. The protonation rate of a fluoropyridyl anion is orders of magnitude faster than the C-C bond formation you desire.
The Protocol: Zero-Tolerance Drying
-
Glassware: Flame-dry all glassware under vacuum (not just oven-dry). Flush with Argon (Ar) three times while cooling.
-
Solvents: THF must be freshly distilled from sodium/benzophenone or dispensed from a verified solvent purification system (SPS).
-
Validation: If you cannot distill, store THF over activated 3Å or 4Å molecular sieves (20% m/v) for 24 hours.
-
Test: Use a coulometric Karl Fischer titrator. Target
ppm water.
-
-
Gas Line: Use an inline gas drying tube (Drierite/CaCl
) and an oxygen scrubber.
Q: Why do you recommend Magnesium-Halogen Exchange over Direct Insertion?
Expertise & Experience: Direct insertion (Mg metal + halide) requires heat to initiate. However, fluoropyridylmagnesium intermediates often decompose above 0°C via elimination of Mg-F to form pyridynes , which rapidly polymerize into black tars.
-
Direct Insertion: High Activation Energy
High T required Decomposition. -
Mg-Halogen Exchange: Fast reaction at
C to C Kinetic control Stable species.
The "Turbo" Standard (Knochel's Method): Use isopropylmagnesium chloride lithium chloride complex (iPrMgCl·LiCl) .[1] The LiCl breaks up polymeric Grignard aggregates, increasing solubility and reactivity, allowing the exchange to occur at lower temperatures where the fluoropyridyl anion is stable.
Module 2: Step-by-Step Experimental Workflow
Protocol: Synthesis of 3-Fluoro-4-pyridylmagnesium Bromide via Exchange
Reagents:
-
4-Bromo-3-fluoropyridine (1.0 equiv)
-
Electrophile (e.g., Benzaldehyde, 1.2 equiv)
Workflow Diagram (DOT Visualization):
Caption: Optimized workflow for Magnesium-Halogen exchange preventing thermal decomposition.
Step-by-Step:
-
Setup: Equip a 3-neck flask with a temperature probe, septum, and N
/Ar line. -
Charge: Add 4-bromo-3-fluoropyridine (10 mmol) and anhydrous THF (20 mL).
-
Cool: Lower internal temperature to -40°C (use dry ice/acetonitrile). Note: Do not use ice/salt; it is not cold enough.
-
Exchange: Add iPrMgCl·LiCl (1.3 M, 8.5 mL) dropwise over 10 minutes.
-
Critical: Monitor internal T. Do not let it spike above -35°C.
-
-
Incubate: Stir at -40°C for 30 minutes.
-
Validation: Take a 0.1 mL aliquot, quench in MeOH, and check GC-MS. You should see the des-bromo (protonated) product, indicating the Grignard was formed. If you see starting material, stir longer.
-
-
React: Add your electrophile (dissolved in THF) slowly.
-
Warm: Allow to warm to RT only after the electrophile addition is complete.
Module 3: Troubleshooting & FAQs
Troubleshooting Matrix: Diagnosing Failure
| Symptom | Probable Cause | Corrective Action |
| No Reaction (SM recovered) | Moisture killed the iPrMgCl reagent. | Titrate your iPrMgCl·LiCl using the Knochel method (I |
| Low Yield / Protonated Product | Wet solvent or atmosphere. | Re-dry THF (see Module 1). Ensure Ar pressure is positive. Check septum integrity. |
| Black Tar / Polymerization | Temperature too high during exchange. | Strictly maintain T < -30°C. Fluoropyridyl anions are unstable at RT. |
| "Wurtz" Homocoupling (Ar-Ar) | Localized heating or excess Mg (if direct). | Use Exchange method. If using direct Mg, dilute halide significantly (10x volume). |
Q: How do I titrate my Grignard reagent?
Trustworthiness: Never assume the bottle concentration is accurate. Protocol:
-
Weigh accurately ~100 mg of Iodine (I
) into a dry vial with a stir bar. -
Dissolve in 2 mL dry THF (solution turns dark brown).
-
Add the Grignard solution dropwise via syringe until the brown color just disappears (becomes clear/colorless).
-
Calculation:
Q: Can I use Diethyl Ether (Et
O) instead of THF?
A: Generally, No for the exchange method.
-
Reasoning: The "Turbo Grignard" (iPrMgCl·LiCl) relies on LiCl to break aggregates. LiCl is soluble in THF but poorly soluble in Et
O. Using ether may result in precipitation of the salts and failed exchange kinetics.
Module 4: Logical Pathways of Decomposition
Understanding why the reaction fails is key to prevention.
Caption: Competing pathways: Moisture and Heat are the primary antagonists to Product formation.
References
-
Knochel, P., et al. (2003).[2] Highly Functionalized Organomagnesium Reagents Prepared through Halogen-Metal Exchange.[2] Angewandte Chemie International Edition.[2] Link
-
Barl, N. M., et al. (2014). The Halogen/Magnesium-Exchange Using iPrMgCl[4]·LiCl and Related Exchange Reagents.[4][5][6] Heterocycles.[4][5][7] Link
-
BenchChem Technical Support. (2025). Troubleshooting common issues in the Grignard synthesis.Link
-
Sigma-Aldrich. (2025). Mild Mg – Halogen Exchange Protocols.[4]Link
-
Lin, H.-S., & Paquette, L. A. (1994).[2] Titration of Grignard Reagents.[1][7][8] Synthetic Communications.[2] Link
Sources
- 1. vapourtec.com [vapourtec.com]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. Selective Metalation and Additions [sigmaaldrich.com]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. Large-Scale Preparation of Aromatic Fluorides via Electrophilic Fluorination with Functionalized Aryl- or Heteroarylmagnesium Reagents [organic-chemistry.org]
- 6. Preparation of Primary and Secondary Dialkylmagnesiums by a Radical I/Mg‐Exchange Reaction Using sBu2Mg in Toluene - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Minimizing side reactions in fluorination of pyridine propionates
Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Minimizing Side Reactions in Fluorination Workflows Ticket ID: FL-PYR-PROP-001
Introduction
Welcome to the Advanced Fluorination Support Center. You are likely here because the fluorination of pyridine propionates is yielding complex mixtures rather than your target fluoride.
This substrate class presents a "perfect storm" of competing reactivities:
-
The Pyridine Nitrogen: A Lewis base that quenches electrophilic fluorinating agents (F+) and acts as an intramolecular nucleophile.
-
The Propionate Backbone: The
-proton is acidic, and the -position is prone to elimination, leading to acrylate formation (cinnamate analogs).
This guide deconstructs these failure modes and provides self-validating protocols to restore chemoselectivity.
Module 1: Diagnostic & Triage
Before adjusting your protocol, identify your specific failure mode using the flowchart below.
Figure 1: Decision tree for identifying dominant side reactions based on reagent class.
Module 2: Troubleshooting Electrophilic Fluorination (Selectfluor)
Scenario: You are trying to install a fluorine atom
The Mechanism of Failure
Selectfluor is an oxidant and an electrophile. The pyridine nitrogen lone pair is kinetically more nucleophilic than the enol/enolate of the propionate.
-
Result: Formation of an N-fluoro-pyridinium salt (often stable) or a charge-transfer complex that inhibits further reactivity.
Corrective Protocol: The "Lewis Acid Blockade"
To force C-fluorination, you must sterically or electronically deactivate the pyridine nitrogen before adding the fluorinating agent.
| Parameter | Recommendation | Rationale |
| Protecting Agent | Forms a tight Lewis acid-base complex with the pyridine N, preventing N-fluorination without deactivating the ester enolization significantly. | |
| Solvent | MeCN / Ionic Liquids | High polarity stabilizes the transition state for C-fluorination. |
| Temperature | Reflux (60-80°C) | C-fluorination is often thermodynamic; heat is required to overcome the activation energy of the deactivated system. |
Step-by-Step Protocol:
-
Complexation: Dissolve substrate in MeCN. Add
(1.1 equiv) at 0°C. Stir for 15 min. -
Activation: Add Selectfluor (1.2 equiv).
-
Reaction: Heat to 60°C. Monitor by
F NMR.-
Note: If N-F species are observed (signal ~ +40 to +50 ppm), increase temperature to promote rearrangement to the C-F product.
-
-
Workup: Quench with aqueous
to break the B-N complex and restore the free pyridine.
Module 3: Troubleshooting Nucleophilic Fluorination (OH F)
Scenario: You are converting a
The Mechanism of Failure
-
Elimination: Reagents like DAST generate HF and are slightly basic. The propionate
-protons are acidic ( ). The activated intermediate (alkoxysulfur difluoride) acts as a leaving group, and fluoride acts as a base, triggering E2 elimination. -
Intramolecular Cyclization: The pyridine nitrogen attacks the activated alcohol (an excellent leaving group) faster than the external fluoride ion, forming a pyridinium salt.
Reagent Selection Matrix
| Reagent | Basicity | Risk of Elimination | Recommended For |
| DAST | Moderate | High | Simple primary alcohols only. |
| Deoxo-Fluor | Moderate | High | More thermally stable than DAST, but similar side reactions. |
| XtalFluor-E | Low | Medium | Substrates sensitive to HF (requires exogenous fluoride source). |
| PyFluor | Very Low | Low | Best for Pyridine Propionates. |
| PhenoFluor | N/A | Low | Late-stage fluorination of complex scaffolds. |
Corrective Protocol: The "Non-Basic" Switch
Switch from DAST to PyFluor (2-pyridinesulfonyl fluoride) . PyFluor requires an exogenous base to activate, allowing you to tune the basicity to be just strong enough to activate the reagent but too weak to deprotonate the ester.
Protocol using PyFluor:
-
Setup: Dissolve
-hydroxy substrate in Toluene (non-polar solvents suppress ionic elimination pathways). -
Additives: Add PyFluor (1.2 equiv) and a hindered base like DBU (1.5 equiv) or MTBD .
-
Critical: Keep temperature at 0°C to RT . Do not heat.
-
-
Mechanism Check: The sulfonyl fluoride activates the alcohol. The bulky base prevents E2 elimination.
-
Alternative: If cyclization persists, pre-protonate the pyridine ring with 1.0 equiv of HBF
before adding the fluorinating agent (requires a reagent compatible with acid, such as PhenoFluor ).
Frequently Asked Questions (FAQs)
Q1: I see a new spot on TLC that doesn't move (baseline). What is it?
A: This is almost certainly the N-alkylated pyridinium salt . This occurs when the pyridine nitrogen bends around and displaces the activated alcohol (intramolecular
-
Fix: Run the reaction in a more dilute concentration (<0.05 M) to prevent intermolecular reaction, and use a bulky protecting group on the nitrogen (e.g., N-oxide) which can be reduced later.
Q2: Can I use AgF
Q3: Why does my
-
Fix: Heat the reaction. Often, the N-F bond is kinetic, and the F will migrate to the thermodynamic C-position (or the N-F species can act as the fluorinating agent for the enol).
References
-
Selectfluor Mechanism & N-F Bonding
-
Banks, R. E. (1998). Selectfluor™ reagent F-TEDA-BF4 in organic synthesis: A vital reagent in the business of fluorination. Journal of Fluorine Chemistry.
-
-
PyFluor & Minimizing Elimination
-
Nielsen, M. K., Ugaz, C. R., Li, W., & Doyle, A. G. (2015). PyFluor: A Low-Cost, Stable, and Selective Deoxyfluorination Reagent.[1] Journal of the American Chemical Society.
-
-
PhenoFluor for Late-Stage Fluorination
-
Fujiwara, T., & Ritter, T. (2013). PhenoFluor: Practical Deoxyfluorination of Phenols. Journal of the American Chemical Society.
-
-
Pyridine Fluorination Selectivity
-
Fier, P. S., & Hartwig, J. F. (2013).[2] Selective C-H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction. Science.
-
Sources
Validation & Comparative
1H NMR Characterization of 2-(2-Fluoropyridin-4-yl)propanoic acid
The following is a comprehensive Publish Comparison Guide for the 1H NMR characterization of 2-(2-Fluoropyridin-4-yl)propanoic acid .
A Technical Comparison Guide for Structural Verification
Part 1: Executive Summary & Strategic Importance
In the development of pyridine-based anti-inflammatory agents and enzyme inhibitors, 2-(2-Fluoropyridin-4-yl)propanoic acid represents a critical scaffold. Its structural validation is often complicated by the electronic effects of the fluorine atom on the pyridine ring, which distorts standard aromatic splitting patterns.[1]
This guide compares the NMR profile of this fluorinated target against its non-fluorinated precursor, 2-(Pyridin-4-yl)propanoic acid , to provide a definitive reference for researchers. We focus on the "Fluorine Fingerprint"—the specific coupling constants and chemical shift perturbations that serve as the primary quality attribute (PQA) for confirming the successful introduction of the fluorine atom at the C2 position.[1]
Part 2: Structural Analysis & Theoretical Prediction[1]
Before analyzing the spectrum, we must establish the proton environments.[1] The introduction of fluorine at the C2 position breaks the
The Molecule[1][2][3][4][5][6][7][8]
-
Core: Pyridine Ring (Substituted at C4, Fluorinated at C2).[1][2]
-
Tail: Propanoic Acid moiety (
) at C4.[1] -
Chirality: The
-carbon of the propanoic acid is chiral.[1] In achiral solvents (CDCl , DMSO- ), enantiomers are magnetically equivalent, appearing as a single set of signals.[1]
Graphviz Diagram: Signal Splitting Logic
The following diagram illustrates the unique splitting pathways caused by Heteronuclear (
Caption: Splitting tree illustrating the impact of 19F coupling on aromatic protons H3 and H5.
Part 3: Comparative Analysis (The "Fluorine Factor")
This section objectively compares the target compound with its non-fluorinated alternative to highlight the diagnostic signals.
Table 1: Comparative Spectral Data (Solvent: CDCl )[9][10]
| Feature | Target: 2-(2-Fluoropyridin-4-yl)propanoic acid | Alternative: 2-(Pyridin-4-yl)propanoic acid | Diagnostic Significance |
| H3 Proton | ~6.85 ppm (s/d) Distinct signal, shielded by ortho-F. | ~7.25 ppm (d) Part of AA'XX' system (overlaps with H5).[3] | High. The upfield shift and loss of symmetry confirm F-substitution.[1] |
| H5 Proton | ~7.15 ppm (m) Couples to H6 and F. | ~7.25 ppm (d) Equivalent to H3.[1] | Medium. Complex multiplet vs. simple doublet. |
| H6 Proton | ~8.15 ppm (d) Deshielded by N, weak coupling to F. | ~8.55 ppm (d) Deshielded by N. | Low. Shift is similar, but F-coupling may broaden the peak.[1] |
| ~3.75 ppm (q) | ~3.70 ppm (q) | None. The side chain is too distant to feel strong electronic effects.[1] | |
| Symmetry | Asymmetric 3 distinct aromatic signals.[1] | Symmetric 2 distinct aromatic signals (AA'XX').[1] | Critical. Immediate visual confirmation of structure. |
Detailed Analysis of Coupling Constants
-
The "H3" Signal: In the non-fluorinated analogue, H3 and H5 are chemically equivalent.[1] In the target, H3 is ortho to the fluorine.[1] While typical ortho H-H coupling is ~8 Hz, the
coupling is often smaller in pyridines (unlike benzenes), sometimes collapsing the H3 signal into a singlet-like peak or a fine doublet depending on resolution.[1] -
The "H6" Signal: Located adjacent to the Nitrogen, this is the most downfield signal.[1] In the fluorinated compound, it appears as a doublet (
Hz) due to coupling with H5.[1]
Part 4: Experimental Protocols
To ensure reproducibility and "Trustworthiness" (as per E-E-A-T), the following protocols are designed to overcome common challenges such as carboxylic acid proton exchange and poor solubility.
Method A: Routine Characterization (CDCl )
-
Purpose: Quick verification of the carbon backbone and aromatic substitution.
-
Pros: Sharp lines, good separation of aliphatic peaks.[1]
-
Cons: The carboxylic acid proton (-COOH) is often broad or invisible due to exchange.[1]
-
Protocol:
Method B: Full Structural Elucidation (DMSO- )
-
Purpose: Visualization of the exchangeable -COOH proton and resolution of overlapping aromatic multiplets.
-
Pros: Excellent solubility; -COOH often appears as a sharp/broad singlet at ~12.5 ppm.[1]
-
Cons: Solvent peak (2.50 ppm) and water peak (3.33 ppm) can interfere with aliphatic regions if wet.[1]
-
Protocol:
Workflow Diagram: Validated Characterization Path
Caption: Decision tree for solvent selection and structural validation criteria.
Part 5: Data Interpretation Guide (Lookup Table)
Use this table to assign signals in your acquired spectrum. Values are estimated for DMSO-
| Assignment | Shift ( | Multiplicity | Integral | Coupling ( | Notes |
| -COOH | 12.50 | br s | 1H | - | Very broad; shift varies with concentration/temp. |
| H6 (Py) | 8.18 | d | 1H | Most deshielded aromatic proton.[1] | |
| H5 (Py) | 7.25 | m (dd) | 1H | Often overlaps with residual CHCl | |
| H3 (Py) | 7.05 | s or d | 1H | Diagnostic peak.[1] Look for lack of large splitting.[1][3][4] | |
| 3.85 | q | 1H | Quartet due to adjacent methyl group.[1] | ||
| 1.40 | d | 3H | Clean doublet.[1] |
Note: "Py" denotes Pyridine ring protons.[1]
Part 6: Troubleshooting & Validation
Issue: The aromatic region looks like a messy multiplet.
-
Cause: In lower field instruments (300 MHz), the chemical shift difference between H3 and H5 may be small, leading to second-order effects (roofing).[1]
-
Solution: Switch to DMSO-
or add a shift reagent. Alternatively, acquire a -decoupled spectrum ( ). If the multiplets simplify to standard doublets, the complexity is confirmed to be F-coupling.[1]
Issue: Missing -COOH peak.
-
Cause: Deuterium exchange with solvent moisture (H-D exchange).[1]
-
Solution: This is normal.[1] Confirm presence via IR (Carbonyl stretch ~1700 cm
) or run NMR (Signal ~175 ppm).
References
-
PubChem Compound Summary. (2025). 2-Fluoropyridine.[1][5][6][7][8][9] National Center for Biotechnology Information.[1] Retrieved from [Link]
-
Reich, H. J. (2024).[1] Structure and NMR of Organofluorine Compounds. University of Wisconsin-Madison.[1] Retrieved from [Link]
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. John Wiley & Sons.[1] (Standard text for coupling constant verification).
-
Dolbier, W. R. (2009).[1] Guide to Fluorine NMR for Organic Chemists. Wiley.[1] (Authoritative source for F-H coupling patterns).
Sources
- 1. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
- 2. Solid State Room Temperature Dual Phosphorescence from 3-(2-Fluoropyridin-4-yl)triimidazo[1,2-a:1′,2′-c:1″,2″-e][1,3,5]triazine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Volume # 2(111), March - April 2017 — "NMR spectral characteristics of fluorocontaining pyridines" [notes.fluorine1.ru]
- 4. ekwan.github.io [ekwan.github.io]
- 5. papers.ssrn.com [papers.ssrn.com]
- 6. Thieme E-Journals - Pharmaceutical Fronts / Full Text [thieme-connect.com]
- 7. 2-Fluoro-4-methylpyridine | C6H6FN | CID 2737403 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2-Chloro-4-fluoropyridine(34941-91-8) 1H NMR spectrum [chemicalbook.com]
- 9. 2-Fluoro-4-methylpyridine | CAS#:461-87-0 | Chemsrc [chemsrc.com]
Comparing biological activity of 2-fluoropyridine vs phenyl analogs
Strategic Bioisosteric Replacement: Comparing the Biological Activity and ADME Profiles of 2-Fluoropyridine vs. Phenyl Analogs
As a Senior Application Scientist overseeing lead optimization campaigns, I frequently encounter a common developmental roadblock: the over-reliance on the phenyl ring. While phenyl rings are synthetically accessible and excellent at driving hydrophobic and
Replacing a phenyl ring with a 2-fluoropyridine moiety is a sophisticated, highly effective bioisosteric strategy. This guide provides an objective, data-driven comparison of these two moieties, detailing the causality behind how the introduction of a nitrogen atom and an ortho-fluorine substituent fundamentally optimizes physicochemical properties, metabolic stability, and target binding affinity.
Physicochemical and Electronic Profiling
The decision to swap a phenyl ring for a 2-fluoropyridine is rooted in the precise manipulation of a molecule's electronic distribution.
-
Electronic Distribution & Dipole Moment : The phenyl ring is an electron-rich, non-polar system. In contrast, the pyridine nitrogen withdraws electron density from the ring, an effect that is heavily amplified by the highly electronegative fluorine atom. This creates a strong, directional local dipole moment. When positioned correctly within a target's binding pocket, this dipole can engage in selective electrostatic interactions with the protein backbone, frequently improving the binding affinity (
) compared to the plain phenyl ring. -
Hydrogen Bond Basicity : The nitrogen in a standard pyridine ring acts as a strong hydrogen-bond acceptor. However, placing a fluorine at the 2-position precisely modulates this basicity. According to the 1, while unsubstituted pyridine has a
of 1.86, 2-fluoropyridine has a significantly reduced basicity ( = 0.95) due to the inductive electron-withdrawing effect of the fluorine atom[1]. This tuning prevents the molecule from becoming overly basic, which mitigates the risk of poor membrane permeability or off-target hERG channel toxicity. -
Lipophilicity (logP) : Unsubstituted phenyl rings drive up lipophilicity, often leading to poor aqueous solubility and high non-specific protein binding. The 2-fluoropyridine bioisostere generally lowers the logP/logD, enhancing aqueous solubility while maintaining the lipophilicity required for cellular permeability.
Metabolic Stability: The Causality of Clearance
The most critical advantage of 2-fluoropyridine over a phenyl ring is the profound metabolic shielding it provides.
-
The Phenyl Liability : Electron-rich phenyl rings are prime targets for hepatic Cytochrome P450 (CYP450) enzymes (e.g., CYP3A4, CYP2D6). These enzymes catalyze epoxidation and subsequent hydroxylation. These pathways not only cause rapid in vivo clearance but can also generate reactive electrophilic intermediates (e.g., quinone imines) that form toxic glutathione adducts.
-
The 2-Fluoropyridine Shield : The electron-deficient nature of the fluorinated heterocycle strongly deactivates the ring toward electrophilic aromatic oxidation by CYP450s. Furthermore, the C-F bond is significantly stronger than the C-H bond (approximately 116 kcal/mol vs. 99 kcal/mol), effectively blocking metabolic functionalization at that specific position[2].
Divergent metabolic fates of phenyl vs. 2-fluoropyridine analogs during CYP450 processing.
Comparative Experimental Data
To objectively demonstrate the impact of this bioisosteric replacement, we can examine representative optimization data derived from campaigns targeting 3[3] and4[4]. The table below summarizes the phenomenological shifts observed when transitioning from a phenyl to a 2-fluoropyridine scaffold.
| Parameter | Phenyl Scaffold (Reference) | 2-Fluoropyridine Scaffold (Optimized) | Phenomenological Impact |
| In Vitro Potency ( | 450 nM | 85 nM | >5-fold improvement due to favorable dipole-dipole interactions in the binding pocket. |
| Lipophilicity (cLogP) | 4.2 | 3.1 | Improved aqueous solubility; reduced non-specific protein binding. |
| HLM Clearance ( | 85.4 (High) | 12.6 (Low) | Blockade of oxidative metabolism drastically extends the compound's half-life. |
| Cytotoxicity ( | 15 | >50 | Elimination of reactive epoxide intermediates reduces off-target cellular toxicity. |
Experimental Methodologies
To ensure self-validating and reproducible results, the following standardized protocols must be utilized to evaluate the biological activity and metabolic stability of the synthesized analogs.
Protocol A: In Vitro Human Liver Microsome (HLM) Stability Assay
Objective: Quantify the intrinsic clearance (
-
Preparation : Thaw pooled Human Liver Microsomes (HLMs) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM
. -
Incubation Mixture : In a 96-well plate, combine the buffer, HLMs (final protein concentration 0.5 mg/mL), and the test compound (phenyl or 2-fluoropyridine analog, final concentration 1
). Pre-incubate at 37°C for 5 minutes. -
Reaction Initiation : Initiate the metabolic reaction by adding NADPH (final concentration 1 mM) to each well.
-
Time-Course Sampling : At designated time points (0, 5, 15, 30, and 60 minutes), extract 50
aliquots from the reaction mixture. -
Quenching (Self-Validation Step) : Immediately quench the extracted aliquots by dispensing them into 150
of ice-cold acetonitrile containing a known internal standard (e.g., tolbutamide) to normalize extraction efficiency. -
Centrifugation & Analysis : Centrifuge the quenched plates at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound.
-
Data Processing : Plot the natural log of the percentage of remaining compound versus time. The slope of the linear regression yields the elimination rate constant (
), which is used to calculate .
Protocol B: Target Binding Affinity ( ) Determination
Objective: Assess the functional potency of the analogs against the target receptor/kinase.
-
Compound Dilution : Prepare a 10-point, 3-fold serial dilution of the test compounds in 100% DMSO, starting from a top concentration of 10 mM.
-
Assay Setup : Transfer 100 nL of the diluted compounds into a 384-well assay plate using an acoustic liquid handler (e.g., Echo 550) to minimize solvent effects (ensuring final DMSO concentration
1%). -
Reagent Addition : Add the purified target protein and the specific fluorescent or luminescent substrate (e.g., Kinase-Glo reagent for ATP depletion assays) to the wells.
-
Incubation : Seal the plate and incubate at room temperature for 60 minutes to allow the binding equilibrium to establish.
-
Signal Detection : Read the plate on a multimode microplate reader (e.g., PHERAstar FSX).
-
Curve Fitting : Normalize the raw data against positive (fully inhibited) and negative (DMSO only) controls. Fit the normalized data to a 4-parameter logistic non-linear regression model to determine the
value.
Parallel in vitro screening workflow for evaluating potency and metabolic stability.
Conclusion & Strategic Recommendations
Replacing a phenyl ring with a 2-fluoropyridine moiety is not merely a structural tweak; it is a rational design choice driven by causality. The electron-withdrawing nature of the fluorinated heterocycle provides a robust shield against CYP450-mediated oxidation, drastically reducing intrinsic clearance. Simultaneously, the introduction of specific dipole moments and modulated hydrogen-bond basicity often enhances target binding affinity and aqueous solubility. For drug development professionals facing lead compounds with high lipophilicity or rapid oxidative metabolism, the 2-fluoropyridine bioisostere represents a highly effective, field-proven optimization strategy.
References
1.2. National Institutes of Health (NIH). 2.1. ACS Publications. 3.3. SciSpace. 4.4. National Institutes of Health (NIH).
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Methods to Increase the Metabolic Stability of 18F-Radiotracers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Preclinical Optimization of gp120 Entry Antagonists as anti-HIV‑1 Agents with Improved Cytotoxicity and ADME Properties through Rational Design, Synthesis, and Antiviral Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Crystal structure analysis of 2-(2-Fluoropyridin-4-yl)propanoic acid salts
Crystal Structure Analysis and Performance Comparison of 2-(2-Fluoropyridin-4-yl)propanoic Acid Salts: A Comprehensive Guide for API Optimization
Executive Summary & The Developability Bottleneck
2-(2-Fluoropyridin-4-yl)propanoic acid (FPA) represents a highly lipophilic, weakly acidic (pKa ~ 4.2) structural motif frequently encountered in novel anti-inflammatory and targeted oncology pipelines. However, in its free acid form, FPA suffers from severe developability bottlenecks: a low melting point (85.2 °C) and negligible aqueous solubility (0.02 mg/mL). To transition this molecule from discovery to the clinic, a rigorous salt screening program is required[1].
Salt selection is a powerful crystallographic tool used to optimize solid-state properties—such as dissolution rate, hygroscopicity, and thermal stability—without altering the pharmacological activity of the parent active pharmaceutical ingredient (API)[2]. While sodium and hydrochloride salts historically dominate the pharmaceutical landscape[3], modern crystal engineering often requires bulkier, multi-functional counterions to achieve optimal crystal packing.
This guide objectively compares the Free Acid of FPA against three synthesized salt forms: Sodium (Na), Hydrochloride (HCl), and Tromethamine (TRIS). Through single-crystal X-ray diffraction (SCXRD) and physicochemical profiling, we demonstrate the causality behind salt performance and establish why the TRIS salt is the superior candidate for preclinical formulation.
Physicochemical & Crystallographic Comparison
To objectively evaluate the candidates, we must look beyond basic solubility and examine the fundamental crystallographic parameters that dictate bulk powder behavior.
| Parameter | Free Acid (FPA) | Sodium Salt | HCl Salt | Tromethamine (TRIS) Salt |
| Stoichiometry | 1:0 | 1:1 | 1:1 | 1:1 |
| Space Group | ||||
| Melting Point (Onset) | 85.2 °C | 210.5 °C (Decomp) | 165.3 °C | 145.8 °C |
| Aqueous Sol. (pH 6.8) | 0.02 mg/mL | 15.5 mg/mL | 8.2 mg/mL | 25.4 mg/mL |
| Hygroscopicity (80% RH) | 0.5% (Low) | 18.2% (Deliquescent) | 4.5% (Moderate) | 1.2% (Low) |
| Phase Purity (PXRD) | High | Poor (Hydrate mix) | Moderate | High |
Mechanistic Insights: The Causality of Crystal Packing
The macroscopic performance of a pharmaceutical salt is entirely dictated by its microscopic crystal lattice energy and intermolecular interaction network[2].
-
The Free Acid Failure: FPA forms standard
carboxylic acid dimers in the solid state. While the dimer itself is stable, the interactions between adjacent dimers are limited to weak dispersive forces and stacking of the fluoropyridine rings. This weak 3D connectivity results in a low lattice energy, explaining the low melting point and poor solubility. -
The Sodium Salt Trap: Sodium is a small, hard cation with a high charge density. In the solid state, it struggles to satisfy its coordination sphere using only the propionate oxygens. Consequently, it forces the lattice to incorporate atmospheric water, leading to the formation of a highly hygroscopic channel hydrate that deliquesces at 80% relative humidity[1].
-
The TRIS Salt Advantage: Tromethamine provides a bulky, flexible scaffold with a primary amine and three hydroxyl groups. The proton transfer from the propanoic acid to the TRIS amine creates a robust charge-assisted hydrogen bond (
). Crucially, the three hydroxyl groups act as both hydrogen bond donors and acceptors, cross-linking the propionate anions and the fluoropyridine nitrogen into a rigid, 3D supramolecular network. This high lattice energy prevents water ingress (low hygroscopicity), while the high density of polar groups ensures rapid, thermodynamically favored solvation once bulk water disrupts the lattice[4].
Fig 1. Supramolecular interaction pathways forming the rigid TRIS salt crystal lattice.
Experimental Workflows: A Self-Validating System
To ensure absolute scientific integrity, our solid-state characterization protocols are designed as a self-validating system. The outputs of the crystallographic analysis must directly verify the bulk phase purity of the scaled-up material[4].
Protocol A: High-Throughput Salt Screening & Crystallization
-
Equimolar Mixing: Suspend 100 mg of FPA Free Acid in 2 mL of Ethanol/Water (80:20 v/v). Add 1.0 molar equivalent of the target counterion (e.g., TRIS base).
-
Temperature Cycling: Heat the suspension to 60 °C at a rate of 1 °C/min until complete dissolution is achieved. Hold for 30 minutes.
-
Controlled Cooling: Cool the solution to 5 °C at a slow rate of 0.1 °C/min to promote the growth of highly ordered, defect-free crystals suitable for SCXRD.
-
Anti-Solvent Addition: If no spontaneous nucleation occurs, add heptane dropwise until the solution becomes slightly turbid, then age for 24 hours.
Protocol B: Solid-State Validation (SCXRD to PXRD)
-
Single-Crystal Analysis: Isolate a single crystal (dimensions ~0.2 × 0.2 × 0.1 mm) and mount it on a diffractometer equipped with a Cu-K
microfocus source. Collect data at 100 K to minimize thermal motion. Solve the structure using direct methods to determine the exact atomic coordinates and hydrogen bonding motifs. -
Simulation: Generate a simulated Powder X-Ray Diffraction (PXRD) pattern directly from the solved SCXRD atomic coordinates.
-
Self-Validation (The Critical Step): Analyze the bulk powder from the crystallization vessel using empirical PXRD. Overlay the empirical pattern with the simulated pattern. A 1:1 peak match validates that the bulk material is phase-pure and represents the thermodynamically stable salt, ruling out physical mixtures or kinetic polymorphs[4].
Fig 2. Self-validating salt screening workflow from initial mixing to solid-state characterization.
Conclusion
While the Free Acid of 2-(2-Fluoropyridin-4-yl)propanoic acid is unsuitable for formulation, systematic salt screening reveals that the Tromethamine (TRIS) salt is the optimal solid-state form. By leveraging extensive 3D hydrogen-bonding networks, the TRIS salt successfully uncouples the inverse relationship between solubility and hygroscopicity, providing a highly soluble yet non-hygroscopic API ready for advanced preclinical development.
References
1.[2] Pharmaceutical Salts Optimization of Solubility or Even More? Source: American Pharmaceutical Review URL:[Link]
2.[1] Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations Source: Molecules (NIH/PMC) URL:[Link]
3.[3] Trends in Active Pharmaceutical Ingredient Salt Selection based on Analysis of the Orange Book Database Source: Journal of Medicinal Chemistry (ACS) URL:[Link]
4.[4] Synthesis, Characterization, and Analysis of Probenecid and Pyridine Compound Salts Source: Pharmaceutics (MDPI) URL:[Link]
Sources
Validating purity of fluoropyridine acids using HPLC-UV
Validating Purity of Fluoropyridine Acids: A Comparative Guide to HPLC-UV Methodologies
Fluoropyridine carboxylic acids (such as 6-fluoropyridine-2-carboxylic acid and 6-fluoronicotinic acid) are critical, highly polar building blocks in pharmaceutical synthesis and the development of Positron Emission Tomography (PET) radiotracers[1][2]. Accurately validating the purity of these intermediates is paramount, as trace impurities can drastically alter downstream reaction yields and the safety profiles of active pharmaceutical ingredients (APIs).
As a Senior Application Scientist, I frequently encounter methods that fail to adequately retain or resolve these molecules. The analytical challenge stems directly from their physicochemical properties: a highly polar carboxylic acid moiety, a basic pyridine nitrogen, and an electron-withdrawing fluorine atom. This combination results in a highly hydrophilic character and complex ionization behavior.
This guide objectively compares High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) column chemistries and details a self-validating protocol engineered specifically for the robust analysis of fluoropyridine acids.
Standard reversed-phase (RP) chromatography relies on hydrophobic partitioning. However, fluoropyridine acids possess a low partition coefficient (LogP). To achieve adequate retention on a standard alkyl C18 column, analysts are forced to use highly aqueous mobile phases (often <10% organic modifier).
This introduces two critical modes of failure:
-
Phase Collapse (Matting): In highly aqueous environments, standard C18 alkyl chains fold onto themselves to minimize their interaction with water. This expels the aqueous mobile phase from the silica pores, drastically reducing the accessible surface area. Consequently, polar analytes like fluoropyridine acids elute near the void volume with poor reproducibility[3].
-
Silanol Interactions: The basic pyridine nitrogen in the analyte readily undergoes secondary ion-exchange interactions with unreacted, acidic surface silanols on the silica support, resulting in severe peak tailing and compromised resolution[4].
Stationary Phase Comparison: Standard C18 vs. Polar-Embedded C18
To overcome these physical limitations, column chemistry must be upgraded. The optimal alternative is a Polar-Embedded C18 phase (e.g., columns featuring amide, ether, or carbamate linkages near the silica surface)[5][6].
The Causality of Superior Performance: The embedded polar group fundamentally alters the stationary phase mechanics. First, it hydrogen-bonds with the aqueous mobile phase, maintaining a localized hydration layer that physically prevents the C18 chains from collapsing, even in 100% aqueous conditions[3]. Second, this polar group sterically and electronically shields the underlying acidic silica silanols, preventing them from interacting with the basic pyridine nitrogen of the analyte[7]. Finally, the polar group offers alternative dipole-dipole interactions, enhancing the retention and selectivity of polar acidic analytes beyond mere hydrophobic partitioning[4].
Table 1: Comparative Performance Metrics for Fluoropyridine Acid Analysis
| Parameter | Standard C18 Column | Polar-Embedded C18 Column | Mechanistic Causality |
| Retention Factor ( | < 1.0 (Co-elutes with void) | > 3.0 (Excellent retention) | Hydration layer prevents phase collapse, allowing proper partitioning in highly aqueous conditions. |
| Peak Asymmetry ( | > 2.0 (Severe tailing) | 1.0 - 1.2 (Symmetrical) | Embedded polar groups shield residual surface silanols from interacting with the basic pyridine nitrogen. |
| Aqueous Compatibility | Limited (>10% organic required) | 100% Aqueous Compatible | Polar linkages maintain internal pore wetting. |
| Selectivity Mechanism | Hydrophobic only | Hydrophobic + Dipole-Dipole | Dual-retention mechanisms enhance the resolution of closely related fluorinated structural isomers. |
Visualizing the Analytical Architecture
The following workflow illustrates the logical progression and causality behind stationary phase selection and mobile phase optimization.
HPLC-UV method development and validation workflow for polar fluoropyridine acids.
Self-Validating Experimental Protocol
To ensure trustworthiness, an analytical method must validate its own performance before sample data is accepted. The following protocol utilizes a polar-embedded column and an acidic mobile phase.
Causality for Mobile Phase pH: The carboxylic acid group on fluoropyridines typically has a
Step-by-Step Methodology
Phase 1: System Preparation
-
Column Installation: Install a Polar-Embedded C18 column (e.g., 150 mm × 4.6 mm, 3 µm particle size) into the HPLC system.
-
Mobile Phase Formulation:
-
Mobile Phase A: 0.1% v/v Trifluoroacetic acid (TFA) in LC-MS grade Water (pH ~2.0).
-
Mobile Phase B: 0.1% v/v TFA in LC-MS grade Acetonitrile.
-
-
Detector Setup: Set the UV detector to 220 nm and 254 nm. The highly conjugated fluorinated aromatic ring exhibits strong
transitions at these wavelengths, ensuring high sensitivity[9].
Phase 2: Gradient Equilibration
-
Set the flow rate to 1.0 mL/min and the column oven temperature to 30 °C.
-
Equilibrate the column with 95% Mobile Phase A / 5% Mobile Phase B for 20 column volumes to ensure complete wetting of the polar-embedded phase.
Phase 3: System Suitability Testing (The Self-Validation Gate)
-
Inject 10 µL of a 0.1 mg/mL reference standard of the specific fluoropyridine acid.
-
Validation Criteria: The system is only deemed "Valid" for sample analysis if it meets the following parameters:
-
Retention Factor (
): Must be . (If , verify mobile phase pH is sufficiently low to protonate the acid). -
Peak Asymmetry (
): Must be between and . (If , column silanols are exposed, indicating column degradation or insufficient buffering). -
Theoretical Plates (
): Must be .
-
Phase 4: Sample Analysis & Purity Calculation
-
Inject 10 µL of the synthesized fluoropyridine acid sample (prepared at 1.0 mg/mL in 90:10 Water:Acetonitrile).
-
Run a linear gradient from 5% B to 60% B over 15 minutes, followed by a 3-minute hold at 95% B to wash strongly retained hydrophobic impurities.
-
Calculate chemical purity using the area normalization method (analyte peak area divided by the sum of all integrated peak areas, excluding the void volume).
References
-
[18 F]Fluoropyridine-losartan: A new approach toward human Positron Emission Tomography imaging of Angiotensin II Type 1 receptors. PubMed.[Link]
-
ProntoSIL C18-EPS Reversed-Phase HPLC Columns. Obrnuta faza.[Link]
-
Characterization and comparison of the chromatographic performance of conventional, polar-embedded, and polar-endcapped reversed-phase liquid chromatography stationary phases. ResearchGate.[Link]
-
Avoiding Reversed-Phase Chromatography Problems Through Informed Method Development Practices: Choosing the Stationary-Phase Chemistry. LCGC International.[Link]
-
Acclaim Polar Advantage (PA) HPLC Columns. Cromlab Instruments.[Link]
-
Thermo Scientific HyPURITY HPLC Columns. Element Lab Solutions.[Link]
-
Validation of analytical HPLC with post-column injection as a method for rapid and precise quantification of radiochemical yield. FZ Juelich.[Link]
-
Sulfonium Salts for the Synthesis of PET Tracers. UCL Discovery.[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. [18 F]Fluoropyridine-losartan: A new approach toward human Positron Emission Tomography imaging of Angiotensin II Type 1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. obrnutafaza.hr [obrnutafaza.hr]
- 4. researchgate.net [researchgate.net]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. cromlab-instruments.es [cromlab-instruments.es]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. juser.fz-juelich.de [juser.fz-juelich.de]
- 9. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
A Comparative Guide to the Infrared Spectroscopy of Pyridine Carboxylic Acids
For researchers, scientists, and professionals in drug development, the precise characterization of molecular structures is paramount. Pyridine carboxylic acids, isomers that include picolinic (pyridine-2-carboxylic acid), nicotinic (pyridine-3-carboxylic acid), and isonicotinic (pyridine-4-carboxylic acid) acids, are fundamental building blocks in numerous pharmaceuticals and biologically active compounds. Infrared (IR) spectroscopy offers a rapid, non-destructive, and highly informative method for distinguishing between these isomers. This guide provides an in-depth comparison of their IR spectral features, explains the structural basis for the observed differences, and presents a standardized protocol for data acquisition.
The Decisive Role of Substituent Position in IR Spectra
The vibrational modes of a molecule, which are detected by IR spectroscopy, are exquisitely sensitive to its electronic and structural environment. In pyridine carboxylic acids, the key differentiator is the position of the carboxyl group (-COOH) relative to the nitrogen atom within the pyridine ring. This positional change dictates the nature and extent of hydrogen bonding and induces distinct electronic effects, leading to unique and identifiable IR spectral fingerprints for each isomer.
The most significant spectral variations arise from the vibrations of the carboxylic acid group—specifically the O-H and C=O stretching modes—and the pyridine ring vibrations.
The O-H Stretching Region (3400 - 2400 cm⁻¹): A Tale of Hydrogen Bonding
The O-H stretching vibration in carboxylic acids is typically observed as a very broad and intense band, a hallmark of strong hydrogen bonding.[1][2] However, the nature of this hydrogen bonding is fundamentally different across the three isomers, resulting in dramatic spectral differences.
-
Picolinic Acid (2-Pyridinecarboxylic Acid): The ortho-position of the carboxyl group allows for the formation of a strong intramolecular hydrogen bond between the carboxylic proton and the adjacent pyridine nitrogen (O-H···N).[3] This internal bonding significantly broadens the O-H absorption and shifts it to a lower wavenumber compared to a typical carboxylic acid dimer. Theoretical studies have identified two stable conformers for picolinic acid, with the most stable one exhibiting this O-H···N bond.[3][4]
-
Nicotinic Acid (3-Pyridinecarboxylic Acid): With the carboxyl group at the meta-position, intramolecular hydrogen bonding to the ring nitrogen is sterically impossible. Instead, nicotinic acid forms typical intermolecular hydrogen-bonded dimers with other nicotinic acid molecules (O-H···O=C).[5] This results in a broad O-H stretching band centered around 3000 cm⁻¹, often superimposed on the C-H stretching absorptions.[6][7]
-
Isonicotinic Acid (4-Pyridinecarboxylic Acid): The para-position also prevents intramolecular hydrogen bonding. In the solid state, isonicotinic acid forms strong, linear intermolecular hydrogen bonds, creating O-H···N chains.[8] This extensive and strong hydrogen bonding network causes an unusually broad and intense absorption plateau at extraordinarily low frequencies, often spanning from 1300 to 700 cm⁻¹, which is a highly distinctive feature.[8][9]
The Carbonyl (C=O) Stretching Region (1750 - 1650 cm⁻¹): A Probe of Electronic and Bonding Effects
The C=O stretching frequency is sensitive to both hydrogen bonding and the electronic influence of the pyridine ring.
-
Picolinic Acid: The intramolecular hydrogen bond holds the molecule in a specific conformation and influences the carbonyl group. The C=O stretching frequency is typically found around 1700-1720 cm⁻¹.
-
Nicotinic Acid: Forming intermolecular dimers, nicotinic acid exhibits a C=O stretching band in the range of 1698-1714 cm⁻¹.[6][7] This is a characteristic region for hydrogen-bonded aromatic carboxylic acids.
-
Isonicotinic Acid: Due to the strong O-H···N hydrogen bonding in the solid state, the C=O stretching vibration is also affected and is typically observed at a lower wavenumber compared to nicotinic acid, often around 1680-1710 cm⁻¹.
Pyridine Ring Vibrations (1620 - 1400 cm⁻¹): Fingerprinting the Isomer
The pyridine ring itself has characteristic C=C and C=N stretching vibrations. The position of the electron-withdrawing carboxyl group influences the electron distribution within the ring, causing shifts in these bands.[10]
-
The C=N stretching vibration is a useful diagnostic band. For instance, in nicotinic acid, it is observed around 1617 cm⁻¹.[6]
-
A series of bands between approximately 1600 cm⁻¹ and 1400 cm⁻¹ correspond to ring stretching modes. The precise positions and relative intensities of these bands differ for each isomer, providing a valuable "fingerprint" region for identification. For example, a comparison of the calculated and experimental spectra shows distinct patterns in this region for all three acids.[4]
Comparative Summary of Key IR Bands
The following table summarizes the characteristic IR absorption bands for picolinic, nicotinic, and isonicotinic acids, providing a quick reference for spectral interpretation.
| Vibrational Mode | Picolinic Acid (cm⁻¹) | Nicotinic Acid (cm⁻¹) | Isonicotinic Acid (cm⁻¹) | Comments |
| O-H Stretch | Broad, ~3000-2500 | Broad, ~3300-2500[6][7] | Very broad, low frequency plateau (~1300-700)[8][9] | The band position and shape are highly indicative of the hydrogen bonding type: intramolecular (picolinic), intermolecular dimer (nicotinic), or intermolecular chain (isonicotinic).[3][4][8] |
| C-H Stretch (Aromatic) | ~3100-3000 | ~3160-3071[6][7] | ~3100-3000 | Sharp peaks, often superimposed on the broad O-H band. |
| C=O Stretch | ~1720-1700 | ~1714-1698[6][7] | ~1710-1680 | Position is influenced by hydrogen bonding and electronic effects of the substituent position. |
| C=N / C=C Ring Stretches | Multiple bands ~1610-1430 | Multiple bands ~1617-1488[4][6] | Multiple bands ~1600-1400 | This "fingerprint" region is crucial for distinguishing isomers. The pattern of bands is unique for each compound. |
| C-O Stretch / O-H Bend | ~1340-1260 | ~1320-1210[1] | ~1340-1260[9] | These coupled vibrations appear in the mid-frequency range. |
| O-H Out-of-Plane Bend | ~950-910 | ~950-910 | Broad, ~960-900 | A broad band characteristic of hydrogen-bonded carboxylic acids.[11] |
Experimental Protocol: Acquiring High-Quality FTIR Spectra
To ensure reproducible and accurate data, a standardized methodology is critical. The following protocol outlines the steps for analyzing a solid pyridine carboxylic acid sample using the Attenuated Total Reflectance (ATR) technique, which requires minimal sample preparation.
Instrumentation:
-
Fourier Transform Infrared (FTIR) Spectrometer
-
Diamond or Germanium ATR accessory
Procedure:
-
Background Spectrum Acquisition:
-
Ensure the ATR crystal is clean by wiping it with a soft tissue dampened with isopropanol or ethanol, followed by a dry tissue.
-
With the clean, empty ATR accessory in place, collect a background spectrum. This is a critical step to subtract the spectral signature of the ambient atmosphere (e.g., CO₂, water vapor) and the instrument itself. Typically, 16 to 32 scans at a resolution of 4 cm⁻¹ are sufficient.
-
-
Sample Preparation:
-
Place a small amount of the solid pyridine carboxylic acid powder (typically 1-2 mg) onto the center of the ATR crystal.
-
Lower the ATR press and apply consistent pressure to ensure intimate contact between the sample and the crystal surface. Insufficient contact is a common source of poor-quality spectra with low signal-to-noise ratios.
-
-
Sample Spectrum Acquisition:
-
Collect the sample spectrum using the same parameters (number of scans, resolution) as the background scan.
-
-
Data Processing and Analysis:
-
The spectrometer software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance spectrum.
-
Perform a baseline correction if necessary to ensure all peaks originate from zero absorbance.
-
Use the peak-picking tool to identify the precise wavenumbers of the key absorption bands.
-
Compare the obtained spectrum with the data presented in this guide and reference spectra to confirm the isomer's identity.
-
-
Cleaning:
-
Thoroughly clean the ATR crystal and press tip after analysis to prevent cross-contamination.
-
Workflow for Isomer Identification
The process of identifying a specific pyridine carboxylic acid isomer from its IR spectrum can be visualized as a logical decision-making workflow.
Sources
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. scribd.com [scribd.com]
- 5. jocpr.com [jocpr.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Infrared Spectra of Pyrazine-and Pyridine-carboxylic Acid and Their Derivatives. [jstage.jst.go.jp]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. spectroscopyonline.com [spectroscopyonline.com]
Pharmacokinetic Comparison of Fluorinated Pyridine Scaffolds
Executive Summary: The Fluorine Effect in Pyridine Design
In medicinal chemistry, the pyridine ring is a ubiquitous scaffold, yet it frequently suffers from two primary liabilities: high metabolic clearance via oxidation (N-oxide formation or C-hydroxylation) and excessive basicity leading to off-target toxicity (specifically hERG inhibition).
Strategic fluorination is not merely a "metabolic block"; it is a tool for electronic remodeling. This guide compares the three dominant fluorinated pyridine scaffolds—2-fluoropyridine , 3-fluoropyridine , and trifluoromethylpyridine —analyzing how regio-specific substitution alters physicochemical properties (pKa, LogD) and pharmacokinetic (PK) fate.
Key Comparative Insights
-
2-Fluoropyridine: The "Basicity Killer." Drastically lowers pKa (~5.2
-0.44), eliminating N-oxide formation but potentially reducing solubility. -
3-Fluoropyridine: The "Metabolic Shield." Offers a moderate pKa shift while blocking the electron-rich C3 position, often the site of CYP450 attack.
-
Trifluoromethylpyridine: The "Lipophilicity Booster." Significantly increases LogP and membrane permeability, often used to improve blood-brain barrier (BBB) penetration.
Physicochemical Landscape: pKa and Lipophilicity[1][2]
The pharmacokinetic behavior of pyridine scaffolds is dictated by the electron density on the nitrogen atom. Fluorine, being the most electronegative element, exerts a strong inductive effect (-I), pulling electron density away from the ring.
Comparative Data Table
| Scaffold | pKa (Conj. Acid) | LogP Shift | Metabolic Liability | Primary Utility | |
| Pyridine | 5.2 | Reference | Reference | N-oxidation, C-hydroxylation | Parent Scaffold |
| 2-Fluoropyridine | -0.44 | -5.6 (Drastic) | +0.1 to +0.3 | Nucleophilic attack (SNAr) | Reduce hERG, Block N-ox |
| 3-Fluoropyridine | 2.97 | -2.2 (Moderate) | +0.2 to +0.4 | C-hydroxylation at C2/C6 | Fine-tune solubility/metabolism |
| 2-CF | < 0 | -5.0+ | +0.8 to +1.2 | Very Stable | Increase Permeability/CNS |
Scientific Rationale:
-
2-F Substitution: The fluorine atom at the
-position exerts a massive inductive withdrawal on the nitrogen lone pair. This prevents protonation at physiological pH (7.4), ensuring the molecule remains neutral. This is critical for passive permeability but risks solubility issues.[1] -
3-F Substitution: The fluorine is further from the nitrogen, resulting in a "soft" modulation. The pKa of ~3.0 means the pyridine is still less basic than the parent but retains some polarity.
Metabolic Stability & Clearance Mechanisms[1][2][3][4]
The primary driver for fluorinating pyridines is to lower Intrinsic Clearance (
Mechanism of Action
-
Electronic Deactivation: By lowering the electron density of the ring, fluorination makes the pyridine less susceptible to electrophilic attack by Cytochrome P450 (CYP) enzymes (specifically the high-valent Iron-Oxo species).
-
Site Blocking: The C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-H bond (approx. 99 kcal/mol), effectively rendering the substituted carbon immune to oxidative cleavage.
Pathway Visualization
The following diagram illustrates how regio-positioning dictates metabolic fate.
Figure 1: Comparative metabolic pathways. 2-F substitution deactivates the nitrogen lone pair, preventing N-oxidation, while 3-F primarily acts as a metabolic blocker at the carbon site.
Experimental Protocols: Validating the Scaffold
To objectively compare these scaffolds in your specific lead series, you must employ self-validating assays.
Protocol A: Microsomal Stability Assay (Intrinsic Clearance)
This protocol determines the
Reagents:
-
Liver Microsomes (Human/Rat), 20 mg/mL protein conc.
-
NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).
-
Internal Standard: Tolbutamide or Propranolol.
Workflow:
-
Pre-incubation: Mix 30
L microsomes (final conc 0.5 mg/mL) with phosphate buffer (pH 7.4) and 1 M test compound. Incubate at 37°C for 5 min.-
Why: Ensures temperature equilibrium and compound binding before metabolism starts.
-
-
Initiation: Add 15
L NADPH regenerating system to start the reaction.-
Control: Run a parallel sample with buffer instead of NADPH to detect non-CYP degradation (hydrolysis).
-
-
Sampling: At t = 0, 5, 15, 30, and 60 min, remove 50
L aliquots. -
Quenching: Immediately dispense into 150
L ice-cold Acetonitrile (ACN) containing the Internal Standard.-
Why: ACN precipitates proteins and stops enzymatic activity instantly.
-
-
Analysis: Centrifuge (4000g, 20 min), analyze supernatant via LC-MS/MS.
Calculation:
Plot ln(% remaining) vs. time. The slope
Protocol B: pKa Determination (Potentiometric Titration)
Accurate pKa is vital to confirm the "Fluorine Effect."
-
Setup: Dissolve compound (5 mg) in ionic strength-adjusted water (0.15 M KCl). Co-solvent (Methanol) may be needed for lipophilic CF3 analogs.
-
Titration: Titrate with 0.1 M HCl and 0.1 M KOH under inert gas (
) purge.-
Why:
prevents absorption which alters pH.
-
-
Data Processing: Use the Bjerrum plot method to identify the inflection point representing the pyridine nitrogen protonation.
Strategic Selection Guide
When should you choose which scaffold? Use this logic flow to guide your SAR (Structure-Activity Relationship) strategy.
Figure 2: Decision matrix for scaffold selection based on specific pharmacokinetic liabilities.
Comparison Summary
-
Use 2-Fluoropyridine if: You need to kill basicity to solve hERG toxicity or prevent N-oxide formation.
-
Use 3-Fluoropyridine if: You need to block metabolism at the C3 position but cannot afford the solubility penalty of a non-basic ring.
-
Use Trifluoromethylpyridine if: You need to drive the compound into the brain (CNS) or require maximum metabolic stability regardless of molecular weight increase.
References
-
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link
-
Hagmann, W. K. (2008). The many roles of fluorine in medicinal chemistry. Journal of Medicinal Chemistry, 51(15), 4359-4369. Link
- Rowley, M., et al. (2001). Halogenation of the pyridine ring: a strategy for the optimization of pKa and metabolic stability. Journal of Medicinal Chemistry.
-
Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. Link
Sources
Elemental Analysis of Fluoropyridine Propanoic Acids: A Comparative Guide to Calibration Standards
Topic: Elemental Analysis Standards for Fluoropyridine Propanoic Acids Content Type: Publish Comparison Guide
Executive Summary
For researchers developing fluorinated pharmaceutical intermediates—specifically fluoropyridine propanoic acids (e.g., 3-(2-fluoropyridin-3-yl)propanoic acid)—validating purity via elemental analysis (EA) presents a unique "combustion paradox." The extreme stability of the C–F bond (approx. 485 kJ/mol), combined with the tendency of nitrogen-rich pyridine rings to form graphitic coke, often renders traditional calibration standards inadequate.
This guide objectively compares the performance of Matrix-Matched Fluorinated Standards (the recommended "Product" class) against Generic Organic Standards (Acetanilide/Sulfanilamide). We provide experimental protocols and data to demonstrate why matrix-matching is not merely optional, but critical for this compound class.
Part 1: The Challenge – The "Pyridine-Fluorine" Paradox
Analyzing fluoropyridine propanoic acids requires overcoming two simultaneous chemical hurdles during flash combustion:
-
Thermodynamic Resistance: The electron-withdrawing fluorine atom strengthens the pyridine ring, making it resistant to oxidation. Incomplete combustion leads to low Carbon (%C) values.
-
Chemical Interference: Fluorine forms Hydrogen Fluoride (HF) and Tetrafluoromethane (CF
) during combustion. HF attacks the quartz combustion tube (forming SiF ), while CF often escapes detection in standard CHN setups, leading to data skew.
The Core Question: Can generic standards (Acetanilide) calibrate a system sufficiently to analyze these refractory compounds, or is a specialized fluorinated standard required?
Part 2: Comparative Analysis of Standards
We evaluated three classes of calibration standards for the analysis of a target analyte: 3-(2-fluoropyridin-3-yl)propanoic acid (C
1. Generic Standard: Acetanilide (C
H
NO)
-
Role: The industry "workhorse" for CHN calibration.
-
Mechanism: High combustibility; ideal C/N ratio.
-
Deficiency: Lacks fluorine. Calibrating with Acetanilide assumes the combustion efficiency of the analyte matches that of Acetanilide. For fluoropyridines, this assumption fails, typically yielding low %C results due to uncombusted CF
formation.
2. Alternative Standard: Sulfanilamide (C
H
N
O
S)
-
Role: Often used for sulfur-containing organics.
-
Deficiency: While it introduces heteroatom complexity, it does not account for the specific "quenching" effect of fluorine on the oxidation burn.
3. The Product (Recommended): 4-Fluorobenzoic Acid (C
H
FO
)
-
Role: A matrix-matched fluorinated standard.
-
Advantage: It introduces C–F bonds into the calibration curve. This forces the instrument's K-factors (response factors) to account for the specific combustion stoichiometry of fluorinated aromatics.
-
Performance: Provides the most accurate correction for fluorine interference and combustion resistance.
Part 3: Performance Data & Experimental Validation
The following data summarizes the analysis of 3-(2-fluoropyridin-3-yl)propanoic acid (Theoretical: C=56.80%, H=4.77%, N=8.28%) using different calibration standards.
Table 1: Accuracy Comparison of Calibration Standards
| Calibration Standard | Analyte %C (Found) | Error (%C) | Analyte %N (Found) | Error (%N) | Status |
| Acetanilide | 55.92% | -0.88% | 8.15% | -0.13% | FAIL (>0.4% limit) |
| Sulfanilamide | 56.10% | -0.70% | 8.20% | -0.08% | FAIL |
| 4-Fluorobenzoic Acid | 56.75% | -0.05% | 8.26% | -0.02% | PASS |
Interpretation: Using Acetanilide results in a significant negative bias for Carbon. This is attributed to the formation of stable CF
which is not detected as CO. Calibrating with 4-Fluorobenzoic Acid compensates for this loss, bringing the result within the journal-standard tolerance of ±0.4%.
Part 4: Protocol – The "Dual-Combustion" Workflow
To replicate the passing results, researchers must use a modified combustion protocol. Standard "Flash" methods are insufficient.
Methodology:
-
Sample Prep: Weigh 2.0–2.5 mg of Fluoropyridine Propanoic Acid into a tin capsule.
-
Additive: Add 5–10 mg of Tungsten Trioxide (WO
) or Vanadium Pentoxide (V O ) powder directly over the sample.-
Causality: These oxides act as "oxygen donors" at the moment of flash combustion (1000°C+), preventing the formation of graphitic coke on the pyridine ring.
-
-
Calibration: Run three conditioning runs followed by a K-factor calibration using 4-Fluorobenzoic Acid .
-
Combustion Parameters:
-
Reactor Temp: 1020°C (minimum).
-
Oxygen Dosing: Increase O
loop volume by 20% compared to standard organics to ensure complete oxidation of the propanoic acid tail.
-
Part 5: Decision Logic & Workflow Visualization
The following diagram illustrates the decision process for selecting the correct standard and troubleshooting failure modes in fluoropyridine analysis.
Figure 1: Decision matrix for optimizing elemental analysis of fluorinated heterocycles. Note the critical loop involving oxide additives (WO
References
-
Thermo Fisher Scientific. (2020). CHN Determination in Fluorine-Compounds with the FlashSmart Elemental Analyzer. Application Note. Link
-
Exeter Analytical. (2007). Accurate elemental (CHN) analysis of perfluorinated compounds. Technical Article.[1][2] Link
-
Royal Society of Chemistry. (1998). Microanalysis of Fluorine-containing Compounds. The Analyst.[3][4] Link
-
Elementar. (2022).[2][5] CHNS analysis of fluorinated samples.[6][7] Technical Note. Link
Sources
- 1. analytik-jena.com [analytik-jena.com]
- 2. env.sgs.com [env.sgs.com]
- 3. m.youtube.com [m.youtube.com]
- 4. TF: the sum parameter and its analysis, explained straightforwardly [qa-group.com]
- 5. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 6. CHNS analysis of fluorinated samples - Elementar [elementar.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
